(Iodoethynyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodoethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHWEKIUKSUIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239329 | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-88-7 | |
| Record name | (2-Iodoethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, iodoethynyl- | |
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| Record name | Benzene, (iodoethynyl)- | |
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| Record name | Benzene, iodoethynyl- | |
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| Record name | (Iodoethynyl)benzene | |
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| Record name | (Iodoethynyl)benzene | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (Iodoethynyl)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
(Iodoethynyl)benzene , a versatile and highly reactive building block, holds a significant position in the toolkit of medicinal chemists and researchers in drug development. Its unique combination of a phenyl ring, an alkyne moiety, and a reactive iodine atom makes it an invaluable synthon for the construction of complex molecular architectures found in numerous biologically active compounds. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of pharmacologically relevant molecules.
Core Chemical Identity and Properties
This compound , also known as 1-iodo-2-phenylacetylene or phenylethynyl iodide, is a liquid at room temperature with the Chemical Abstracts Service (CAS) registry number 932-88-7 .[1][2][3][4] Its core structure consists of a benzene ring directly attached to an iodoethynyl group (-C≡C-I). This arrangement of functional groups dictates its chemical reactivity and utility in organic synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and development. Key data are summarized in the table below.
| Property | Value |
| CAS Number | 932-88-7 |
| Molecular Formula | C₈H₅I |
| Molecular Weight | 228.03 g/mol [1][2][3][4] |
| Appearance | Liquid[1] |
| Boiling Point | 233.5 °C at 760 mmHg[2] |
| Density | 1.8 g/cm³[2] |
| Flash Point | 107.8 °C[2] |
| Storage | -20°C[1] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A notable peak around 2100 cm⁻¹ corresponds to the C≡C triple bond stretching vibration.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum typically shows multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, as well as two distinct signals for the acetylenic carbons. The carbon attached to the iodine atom is significantly shifted downfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. The calculated exact mass for C₈H₅I is 227.9436 m/z.[4]
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient laboratory synthesis of this compound involves the iodination of phenylacetylene. This method provides good yields and is readily scalable. The causality behind this experimental choice lies in the acidity of the terminal alkyne proton, which can be easily removed by a strong base to generate a nucleophilic acetylide, which then reacts with an electrophilic iodine source.
Experimental Protocol: Synthesis from Phenylacetylene
This protocol describes a self-validating system for the synthesis of this compound.
Materials:
-
Phenylacetylene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
n-Hexane
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting yellow solution at -78 °C for 1 hour. This step generates the lithium phenylacetylide in situ.
-
Iodination: In a separate flask, prepare a solution of iodine (1.0 equivalent) in anhydrous THF. Add this iodine solution quickly to the lithium phenylacetylide solution at -78 °C. The reaction mixture will turn into a light brown solution.
-
Warming and Quenching: Stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature. Quench the reaction by adding water.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with n-hexane.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes) to afford the pure this compound as a pale yellow oil.
Caption: Synthesis of this compound from Phenylacetylene.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its iodoalkyne functionality. It readily participates in a variety of coupling and cycloaddition reactions, making it a cornerstone in the synthesis of complex organic molecules.
Sonogashira Coupling: A Gateway to Aryl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] this compound, with its reactive C-I bond, is an excellent substrate for this reaction, allowing for the facile introduction of the phenylethynyl moiety onto various scaffolds. This reaction is of paramount importance in drug discovery for the synthesis of biologically active molecules.[5]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Sonogashira coupling of this compound.
1,3-Dipolar Cycloaddition: Synthesis of Heterocycles
This compound is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, particularly with organic azides. This reaction, often a key step in "click chemistry," provides a highly efficient route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their wide range of biological activities. The reaction is highly regioselective, typically affording the 1,4-disubstituted triazole as the major product.
Materials:
-
This compound
-
Organic azide (R-N₃)
-
Copper(I) catalyst (e.g., copper(I) iodide or in situ generated from CuSO₄ and a reducing agent)
-
Solvent (e.g., t-butanol/water, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 equivalent) and this compound (1.0 equivalent) in the chosen solvent.
-
Catalyst Addition: Add the copper(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting triazole can be purified by recrystallization or column chromatography.
Caption: 1,3-Dipolar cycloaddition of this compound.
Applications in Drug Development and Total Synthesis
The synthetic versatility of this compound has been leveraged in the total synthesis of numerous natural products and in the development of novel drug candidates. The phenylethynyl motif is present in a variety of bioactive molecules, and the ability to introduce this group efficiently via this compound is a significant advantage.
While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in the public domain due to proprietary industrial processes, its role as a key building block is evident in the academic literature concerning the synthesis of complex molecules with potential therapeutic applications. For instance, the Sonogashira coupling, for which this compound is a prime substrate, has been widely applied in the synthesis of biologically-active molecules and natural products.[5] The resulting diarylacetylene core is a common feature in many pharmacologically active compounds.
Furthermore, the triazole ring system, readily accessible through the 1,3-dipolar cycloaddition of this compound, is a well-established pharmacophore. Its presence in a molecule can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties. The Huisgen 1,3-dipolar cycloaddition has been extensively used in bioconjugation and drug discovery.[6]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of this compound. It is classified as harmful if inhaled and causes serious eye irritation.[1][4]
-
GHS Hazard Statements: H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1][4]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C.[1]
-
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its well-defined reactivity, especially in Sonogashira coupling and 1,3-dipolar cycloaddition reactions, provides chemists with a reliable tool for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in the quest for novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the importance of key building blocks like this compound in the synthetic chemist's arsenal is undeniable.
References
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This compound(CAS#:932-88-7) MSDS, density, melting point, boiling point, structure, formula, molecular weight. Chemsrc. [Link]
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This compound | C8H5I | CID 99382. PubChem. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. [Link]
-
Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry. [Link]
-
Total synthesis of natural products using hypervalent iodine reagents. PubMed Central. [Link]
-
Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Total synthesis of natural products using hypervalent iodine reagents [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
(Iodoethynyl)benzene structure and molecular weight
An In-depth Technical Guide
Topic: (Iodoethynyl)benzene: A Comprehensive Technical Guide on Molecular Structure, Properties, and Synthesis for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a halogenated alkyne, is a pivotal molecule in the fields of organic synthesis, supramolecular chemistry, and materials science. Its unique electronic and structural features, characterized by a phenyl ring, a rigid ethynyl linker, and a terminal iodine atom, make it a versatile building block and a subject of fundamental chemical interest. The presence of the iodine atom, in particular, imparts functionalities that are crucial for creating complex molecular architectures through cross-coupling reactions and for engaging in specific non-covalent interactions known as halogen bonding.
This guide provides a detailed examination of the molecular structure, physicochemical properties, and synthetic methodologies for this compound. It is designed to serve as a comprehensive resource for researchers leveraging this compound in areas ranging from medicinal chemistry to the design of novel functional materials, with a focus on the causal relationships that underpin its reactivity and application.
Molecular Structure and Physicochemical Properties
Chemical Structure and Geometry
This compound consists of a planar phenyl group (C₆H₅) connected to a linear iodoethynyl group (-C≡C-I). The IUPAC name for this compound is this compound, and its chemical formula is C₈H₅I.[1] The carbon atoms of the ethynyl group are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. This rigid, linear rod-like structure is a key feature that is often exploited in the construction of ordered molecular assemblies and polymers.
The most significant structural feature for its application in supramolecular chemistry is the nature of the carbon-iodine bond. The electron-withdrawing effect of the adjacent sp-hybridized carbon atom polarizes the C-I bond, creating a region of positive electrostatic potential on the outermost surface of the iodine atom. This region, known as a "sigma-hole" (σ-hole), allows the iodine to act as a potent halogen bond donor.[2]
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound (C₈H₅I) is detailed below.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Total | 228.032 |
The calculated molecular weight is approximately 228.03 g/mol .[1][3]
Physicochemical Properties
A summary of key physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₅I | PubChem[1] |
| Molecular Weight | 228.03 g/mol | PubChem[1][3] |
| CAS Number | 932-88-7 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[4] |
| Density | 1.8 g/cm³ | Chemsrc[3] |
| Boiling Point | 233.5 °C at 760 mmHg | Chemsrc[3] |
| SMILES | C1=CC=C(C=C1)C#CI | PubChem[1] |
| InChI Key | VOHWEKIUKSUIDT-UHFFFAOYSA-N | Chemsrc[3] |
The Role of this compound in Supramolecular Chemistry
Halogen Bonding Donor Properties
This compound is an exemplary halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom.[2]
The strength of the halogen bond is directly influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. In this compound, the highly electronegative sp-carbon of the alkyne group significantly enhances the magnitude of the σ-hole on the iodine atom, making it a stronger XB donor compared to its analogue, iodobenzene.[5] This property allows for the rational design of self-assembling systems, co-crystals, and liquid crystals where precise control over molecular orientation is paramount.
Sources
Spectroscopic Data for (Iodoethynyl)benzene: An In-depth Technical Guide
Introduction
(Iodoethynyl)benzene, a halogenated alkyne, serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. Its utility in drug development and materials science necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this compound. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra for researchers and scientists in the field.
The structural representation of this compound is fundamental to interpreting its spectroscopic data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the anisotropic effect of the benzene ring, the protons attached to it are deshielded and resonate at a lower field. The iodoethynyl substituent exerts a mild electron-withdrawing effect, which further influences the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.35 | Multiplet | 3H | Meta- and Para-protons |
| ~7.30 - 7.20 | Multiplet | 2H | Ortho-protons |
Note: The chemical shifts are predicted based on data from similar compounds and general principles of NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
The aromatic region of the spectrum is expected to show a complex multiplet pattern due to the spin-spin coupling between the non-equivalent protons on the benzene ring. The ortho-protons (closest to the iodoethynyl group) are likely to be the most deshielded due to the substituent's inductive and anisotropic effects. The meta- and para-protons will resonate at slightly higher fields. The integration of the signals should correspond to a 2:3 ratio for the ortho- and combined meta- and para-protons, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The presence of the iodoethynyl group and the benzene ring gives rise to a distinct set of signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~132.5 | C (Aromatic, CH) |
| ~129.0 | C (Aromatic, CH) |
| ~128.5 | C (Aromatic, CH) |
| ~123.0 | C (Aromatic, Quaternary) |
| ~94.5 | C (Alkynyl) |
| ~5.0 | C (Alkynyl, C-I) |
Data obtained from spectral databases and literature sources for similar compounds.[1]
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
The ¹³C NMR spectrum is expected to show six distinct signals. The four signals in the downfield region (120-135 ppm) are characteristic of the aromatic carbons. The quaternary carbon of the benzene ring attached to the ethynyl group will have a distinct chemical shift compared to the protonated aromatic carbons. The two acetylenic carbons resonate at significantly different chemical shifts. The carbon atom bonded to the iodine atom experiences a strong shielding effect (the "heavy atom effect"), causing it to appear at a very high field (around 5.0 ppm). The other acetylenic carbon appears at a more typical downfield position (around 94.5 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2150 | Medium to Weak | C≡C stretch |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~750, 690 | Strong | Aromatic C-H out-of-plane bend |
Note: The vibrational frequencies are based on typical values for aromatic alkynes.
-
Sample Preparation: The spectrum can be acquired from a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
The IR spectrum of this compound will exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The most diagnostic peak for the ethynyl group is the C≡C stretching vibration, which is expected to appear around 2150 cm⁻¹. This band may be weak due to the symmetry of the substituted alkyne. The aromatic ring gives rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong absorptions in the fingerprint region, typically around 750 and 690 cm⁻¹, are due to the out-of-plane C-H bending of the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 228 | [C₈H₅I]⁺ (Molecular Ion) |
| 101 | [C₈H₅]⁺ (Loss of I) |
| 75 | [C₆H₃]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
The mass spectrum of this compound will show a prominent molecular ion peak at an m/z value of 228, corresponding to the molecular weight of the compound. A key fragmentation pathway involves the loss of the iodine atom, resulting in a significant peak at m/z 101, corresponding to the phenylethynyl cation. Further fragmentation of the benzene ring can lead to smaller fragments, such as the peak at m/z 75.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds, offers researchers a reliable reference for their work with this important synthetic intermediate.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. [Link]
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NIST Chemistry WebBook. Benzene, iodo-. National Institute of Standards and Technology. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of (Iodoethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Iodoethynyl)benzene, a seemingly simple molecule, has carved a significant niche in the landscape of organic chemistry and drug discovery. Its unique combination of a rigid alkynyl scaffold and a reactive carbon-iodine bond makes it a powerful building block for the synthesis of complex molecular architectures. This guide delves into the historical context of its discovery, tracing the evolution of its synthesis from early, harsh methods to the sophisticated catalytic systems employed today. We will explore its intrinsic physicochemical properties and detail its diverse applications, with a particular focus on its role as a key reagent in the development of novel therapeutics. This document serves as a comprehensive resource, providing both a historical narrative and practical, in-depth technical information for researchers leveraging the power of this versatile compound.
A Historical Perspective: The Genesis of a Reagent
The story of this compound is intrinsically linked to the broader history of acetylene and haloalkyne chemistry. While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence can be understood as a logical progression from foundational 19th-century organic chemistry.
The journey begins with the discovery of acetylene itself in 1836 by Edmund Davy. However, it was the work of Marcellin Berthelot in the 1860s that truly ignited interest in this simplest alkyne, establishing its formula and exploring its reactivity. The latter half of the 19th century saw a burgeoning interest in the synthesis of acetylenic compounds, with chemists like Adolf von Baeyer making significant contributions to the understanding of polyacetylenes.
The synthesis of halogenated alkanes, or haloalkanes, also has deep roots in the 19th century, with methods for the selective formation of carbon-halogen bonds being developed in step with the growing understanding of organic structures.[1] The first synthesis of a haloalkyne can be traced back to the broader exploration of acetylene chemistry. Traditionally, haloalkynes were prepared by the deprotonation of a terminal alkyne with a strong base, followed by quenching with a halogenating agent.[2] This fundamental approach laid the groundwork for the eventual synthesis of this compound.
While a definitive first synthesis is not clearly documented, it is highly probable that this compound was first prepared in the late 19th or early 20th century through the direct iodination of a metal salt of phenylacetylene, a reaction analogous to the established methods for other haloalkynes. Phenylacetylene itself was known and could be prepared by methods such as the dehydrobromination of styrene dibromide.[3]
The Evolution of Synthesis: From Stoichiometric to Catalytic
The preparative methods for this compound have undergone a significant evolution, moving from harsh, stoichiometric reactions to milder, more efficient catalytic processes. This progression reflects the broader trends in synthetic organic chemistry, emphasizing atom economy, functional group tolerance, and operational simplicity.
Early Methods: The Foundation of Haloalkyne Synthesis
The earliest approaches to synthesizing 1-iodoalkynes relied on the acidic nature of the terminal alkyne proton. The general strategy involved a two-step process:
-
Deprotonation: Treatment of the terminal alkyne with a strong base to form a metal acetylide.
-
Halogenation: Reaction of the metal acetylide with an iodine source.
A common early method for the synthesis of phenylacetylene, the precursor to this compound, involved the elimination of hydrogen bromide from styrene dibromide using molten potassium hydroxide.[4]
Caption: Early synthesis of phenylacetylene.
Following the preparation of phenylacetylene, its conversion to this compound would have likely involved deprotonation with a strong base like an alkali metal amide, followed by the addition of elemental iodine.
Caption: Early two-step synthesis of this compound.
While effective, these early methods suffered from several drawbacks, including the use of hazardous reagents, harsh reaction conditions, and limited functional group compatibility.
Modern Synthetic Protocols: Efficiency and Selectivity
Contemporary methods for the synthesis of this compound have largely shifted towards milder and more versatile catalytic systems. These modern protocols offer significant advantages in terms of yield, selectivity, and operational simplicity.
One of the most widely employed modern strategies involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a catalyst.[5]
Detailed Experimental Protocol: Synthesis of this compound via NIS Iodination [5]
-
Reaction Setup: To a solution of phenylacetylene (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added N-iodosuccinimide (1.1 mmol).
-
Catalyst Addition: A catalytic amount of a silver or copper salt (e.g., AgNO₃, 5 mol%) is added to the mixture.
-
Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the catalyst and any insoluble byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
This method is highly efficient and tolerates a wide range of functional groups, making it a preferred choice for many synthetic applications.
Another significant advancement is the development of one-pot procedures that combine multiple synthetic steps, thereby increasing overall efficiency. For instance, 1-iodoalkynes can be synthesized directly from benzylic and allylic bromides in a one-pot homologation/double elimination reaction with iodoform.[6]
Physicochemical Properties: A Profile of Reactivity
This compound is a colorless to pale yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅I |
| Molar Mass | 228.03 g/mol |
| Melting Point | 43-46 °C |
| Boiling Point | 95-97 °C at 1 mmHg |
| Appearance | Colorless to pale yellow solid |
| Solubility | Soluble in most organic solvents |
The reactivity of this compound is dominated by two key features: the C(sp)-I bond and the carbon-carbon triple bond.
-
The C(sp)-I Bond and Halogen Bonding: The carbon-iodine bond is relatively weak and polarized, making the iodine atom susceptible to nucleophilic attack and a participant in various cross-coupling reactions. Furthermore, the iodine atom in this compound can act as a halogen bond donor, a non-covalent interaction that is increasingly being exploited in crystal engineering and drug design.[2]
-
The Alkyne Moiety: The carbon-carbon triple bond can undergo a variety of addition reactions and serves as a versatile handle for further molecular elaboration.
Applications in Drug Discovery and Development: A Versatile Building Block
The unique structural and reactive properties of this compound have made it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Scaffolding for Bioactive Molecules
The rigid, linear geometry of the ethynylbenzene core provides a well-defined scaffold for the spatial presentation of pharmacophoric groups. This is particularly advantageous in the design of enzyme inhibitors and receptor ligands, where precise positioning of functional groups is critical for high-affinity binding.
Key Intermediate in Cross-Coupling Reactions
The C(sp)-I bond of this compound readily participates in a variety of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. These reactions allow for the efficient construction of complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.
Caption: this compound in cross-coupling reactions.
This reactivity has been instrumental in the synthesis of numerous biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[2]
Bioisosteric Replacement
In medicinal chemistry, the ethynyl group can serve as a bioisostere for other functional groups, such as a phenyl ring or a double bond. The introduction of an this compound moiety can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and cellular permeability.
Conclusion
This compound has transitioned from a chemical curiosity, born from the fundamental explorations of acetylene chemistry, to an indispensable tool in modern organic synthesis and drug discovery. Its journey reflects the evolution of synthetic methodology, from stoichiometric to catalytic, and its continued application in the development of novel therapeutics underscores its enduring value. For researchers at the forefront of chemical and pharmaceutical science, a deep understanding of the history, synthesis, and reactivity of this compound is not merely academic—it is a gateway to innovation and the creation of molecules that can shape the future of medicine.
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The Carbon-Iodine Bond in Aryl Alkynes: A Versatile Tool for Synthesis and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl alkynes are foundational building blocks in modern organic chemistry, finding extensive application in pharmaceutical synthesis, materials science, and chemical biology. The strategic incorporation of an iodine atom onto the aryl ring of these molecules creates a uniquely reactive and versatile synthetic handle. The carbon-iodine (C-I) bond, being the weakest among the carbon-halogen series, offers a gateway to a vast array of chemical transformations. This guide provides a comprehensive exploration of the C-I bond's reactivity in aryl alkynes, detailing the fundamental principles that govern its activation and its application in powerful bond-forming reactions. We will delve into the mechanisms of key palladium-catalyzed cross-coupling reactions, intramolecular cyclizations for heterocycle synthesis, and provide field-proven insights into experimental design and execution.
Introduction: The Strategic Value of the Iodoaryl Alkyne Motif
The fusion of an aromatic ring, a rigid alkyne linker, and a reactive iodo group creates a molecular scaffold of immense synthetic potential. This arrangement is more than a simple collection of functional groups; it is a finely tuned system where each component influences the reactivity of the others.
-
Aryl Alkynes in Drug Discovery: The linear, rigid nature of the alkyne moiety is frequently exploited by medicinal chemists to probe protein binding pockets, acting as a stable and predictable linker between different pharmacophoric elements. Its incorporation can lead to compounds with improved metabolic stability and unique conformational properties.
-
The Carbon-Iodine Bond as a Synthetic Linchpin: The C-I bond is the preferred handle for many synthetic transformations due to its ideal balance of reactivity and stability. Unlike more reactive organometallic species, iodoaryl alkynes are typically stable, crystalline solids that can be stored indefinitely and are amenable to a wide range of reaction conditions.[1] However, the C-I bond is significantly weaker than C-Br or C-Cl bonds, facilitating its selective activation in the presence of other halides.[2][3][4] This predictable reactivity makes it an indispensable tool for late-stage functionalization—a critical strategy in drug development for generating analogues and optimizing lead compounds.
This guide will illuminate the principles governing the C-I bond's reactivity and demonstrate its utility in constructing complex molecular architectures.
Fundamental Properties of the Carbon-Iodine Bond in Aryl Alkynes
To effectively harness the synthetic power of iodoaryl alkynes, one must understand the intrinsic properties of the C(sp²)-I bond and how it is modulated by the presence of the alkyne.
Bond Strength and Reactivity
The reactivity of aryl halides in transition metal-catalyzed reactions is inversely related to the carbon-halogen bond dissociation energy (BDE). The trend is unequivocally established:
C-I < C-Br < C-Cl < C-F
The C-I bond is the longest and weakest of the series, requiring the least energy for cleavage.[4] For instance, the BDE for a C-I bond in an aryl iodide is approximately 228 kJ/mol, significantly lower than the 346 kJ/mol for a C-Cl bond.[4] This low BDE is the primary reason why the oxidative addition of an aryl iodide to a low-valent transition metal center, such as Pd(0), is the most facile and often occurs under the mildest conditions.[5] This makes aryl iodides the most reactive partners in a multitude of cross-coupling reactions.[2][4]
Electronic Influence of the Alkyne Moiety
The ethynyl group (–C≡CH) is moderately electron-withdrawing due to the high s-character of the sp-hybridized carbon atoms. This electronic pull can subtly influence the properties of the aryl ring and the attached C-I bond. While this effect is less pronounced than that of strongly deactivating groups like nitro or cyano, it can impact the kinetics of catalytic cycles, particularly the initial oxidative addition step.
Positional Isomerism: Ortho, Meta, and Para Reactivity
The placement of the iodo and alkynyl groups relative to each other is of paramount importance, dictating not only the potential for intramolecular reactions but also influencing the steric environment around the reactive C-I bond.
-
ortho-Iodoaryl Alkynes: This arrangement is a privileged scaffold for the synthesis of fused heterocyclic systems. The proximity of the reactive C-I bond and the nucleophilic alkyne allows for powerful intramolecular cyclization reactions, forming valuable cores for pharmaceutical agents like indoles and benzofurans.[6][7]
-
meta and para-Iodoaryl Alkynes: These isomers are workhorses for intermolecular cross-coupling reactions. They allow for the linear extension of molecular structures, connecting different aromatic or aliphatic fragments with high predictability. The para isomer, in particular, offers a geometrically precise way to build rigid, rod-like molecules often sought in materials science.
Key Transformations of the C-I Bond in Aryl Alkynes
The C-I bond in aryl alkynes is a gateway to a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions, predominantly through palladium-catalyzed cross-coupling.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions form the cornerstone of modern synthetic chemistry and share a common catalytic cycle.[9] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, valued for its operational simplicity, the stability of its reagents, and its tolerance of a wide range of functional groups.[10][11] It couples the iodoaryl alkyne with an organoboron reagent (e.g., a boronic acid or ester).
-
Causality in Protocol:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. The bulky phosphine ligands facilitate the final reductive elimination step.[1]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[11][12]
-
Solvent: A mixture of an organic solvent (like THF, dioxane, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Sonogashira Coupling
This reaction specifically couples an aryl halide with a terminal alkyne, making it a powerful tool for synthesizing unsymmetrical diynes and conjugated enynes.[13][14][15][16]
-
Causality in Protocol:
-
Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (typically CuI).[13]
-
Mechanism: The palladium catalyst undergoes the standard oxidative addition with the iodoaryl alkyne.[5] Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a highly reactive copper acetylide intermediate.[13] This copper acetylide then undergoes transmetalation with the Pd(II) complex.[5]
-
Base/Solvent: The amine base not only facilitates the formation of the copper acetylide but often serves as the solvent as well.[5]
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling an aryl halide with a primary or secondary amine.[17][18] It has become an indispensable method for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
-
Causality in Protocol:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center, promote the oxidative addition, and, most critically, facilitate the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine and generate the active nucleophile.
-
Substrate Note: While aryl iodides are reactive, they can sometimes pose challenges due to iodide-based catalyst inhibition.[19] In such cases, switching to the corresponding aryl bromide or triflate may be beneficial.[19]
-
Intramolecular Cyclization: A Gateway to Heterocycles
When the iodo and alkyne groups are positioned ortho to one another, a powerful cascade of reactions can be initiated, leading to the formation of valuable heterocyclic ring systems.[20][21] This strategy is a cornerstone of synthetic strategies aimed at producing indole, benzofuran, and quinoline cores.
The general approach often involves an initial intermolecular coupling reaction at the C-I bond, followed by a subsequent intramolecular cyclization onto the alkyne. For example, a Sonogashira coupling of an o-iodoaniline with a terminal alkyne, followed by a base- or metal-catalyzed cyclization (a Larock indole synthesis variation), provides a direct route to substituted indoles.[6]
Alternatively, iodine itself can mediate electrophilic cyclization reactions.[7] In these cases, molecular iodine acts as an electrophile, activating the alkyne towards attack by a tethered nucleophile (like an amine or phenol), leading to iodo-functionalized heterocycles that can be further elaborated.[7][22]
Experimental Design & Protocols
A self-validating protocol is one where the steps are clear, the rationale is sound, and the expected outcomes are well-defined. Below is a representative protocol for a Suzuki-Miyaura coupling, a workhorse reaction for this class of compounds.
Model Protocol: Suzuki-Miyaura Coupling of 1-Ethynyl-4-iodobenzene with Phenylboronic Acid
This protocol outlines the synthesis of 1-ethynyl-4-phenylbenzene, a common building block.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-ethynyl-4-iodobenzene (e.g., 1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Expertise: Using a Schlenk flask and flame-drying ensures an inert, anhydrous atmosphere, which is critical for protecting the Pd(0) catalyst from oxidative degradation. Phenylboronic acid is used in slight excess to drive the reaction to completion.
-
-
Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water (10 mL). Seal the flask and subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Expertise: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to inactivation. The freeze-pump-thaw method is a robust technique for achieving an anaerobic environment.
-
-
Catalyst Introduction: Under a positive pressure of nitrogen or argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Expertise: The catalyst is added last, after degassing, to minimize its exposure to any residual oxygen. 3 mol% is a typical catalyst loading for this type of reaction.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Expertise: Heating accelerates the rate-limiting steps of the catalytic cycle, typically the oxidative addition and reductive elimination. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting aryl iodide.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Troubleshooting
Effective troubleshooting is key to successful synthesis.
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Ineffective base. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Improve degassing technique; ensure all glassware is rigorously dried.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Reaction temperature is too high.2. Presence of oxygen.3. For Sonogashira, catalyst imbalance. | 1. Lower the reaction temperature.2. Rigorously exclude oxygen from the reaction.3. Ensure proper Pd/Cu ratios and minimize exposure to air. |
| Difficulty in Purification | 1. Residual catalyst or ligands.2. Incomplete reaction. | 1. Pass the crude product through a small plug of Celite or activated carbon.2. Drive the reaction to completion or use a different solvent system for chromatography. |
Conclusion and Future Outlook
The carbon-iodine bond in aryl alkynes is a uniquely powerful and reliable functional handle in organic synthesis. Its predictable reactivity, governed by a relatively low bond dissociation energy, makes it the substrate of choice for a host of transition metal-catalyzed reactions. From the robust and versatile Suzuki-Miyaura coupling to the strategic C-N bond formation of the Buchwald-Hartwig amination and the elegant construction of heterocycles via intramolecular cyclizations, the iodoaryl alkyne motif provides chemists with a direct and efficient path to molecular complexity.
As the fields of catalysis and drug discovery continue to evolve, the demand for precise and efficient synthetic methods will only grow. Future research will likely focus on developing even milder reaction conditions, expanding the substrate scope to include more complex and sensitive molecules, and harnessing photoredox and electrocatalytic methods to activate the C-I bond in novel ways. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only utilize this remarkable functional group but also to innovate and expand its synthetic horizons.
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IUPAC name for (Iodoethynyl)benzene
An In-Depth Technical Guide to (Iodoethynyl)benzene: Synthesis, Reactivity, and Applications in Modern Chemistry
Abstract
This compound, also known by its IUPAC name 1-iodo-2-phenylacetylene, is a pivotal reagent in modern organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a polarized iodo-alkyne bond, renders it a highly versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, beginning with its fundamental properties and synthesis. The core of this document is a detailed exploration of its reactivity, focusing on key transformations such as Sonogashira and Cadiot-Chodkiewicz couplings, and its role as a potent halogen bond donor. We provide field-proven experimental protocols, explain the causality behind methodological choices, and illustrate its strategic application in the synthesis of functional materials and scaffolds relevant to drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful chemical tool.
Nomenclature and Physicochemical Properties
This compound is an aromatic compound characterized by a phenyl group attached to an iodine-substituted ethynyl moiety. Its identity and fundamental properties are crucial for its handling, characterization, and application in synthesis.
1.1. IUPAC Name and Common Synonyms
-
Preferred IUPAC Name: 1-Iodo-2-phenylacetylene
-
Other Names: this compound, Phenyliodoacetylene
-
CAS Number: 932-88-7
-
Molecular Formula: C₈H₅I
1.2. Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized below. These data are essential for its purification, identification, and safe handling.
| Property | Value | Source |
| Molecular Weight | 228.03 g/mol | PubChem[1] |
| Appearance | Colorless to yellow liquid | TCI America[2] |
| Density | 1.8 g/cm³ | Chemsrc[3] |
| Boiling Point | 233.5 °C at 760 mmHg | Chemsrc[3] |
| Flash Point | 107.8 °C | Chemsrc[3] |
| LogP | 2.43 | Chemsrc[3] |
| ¹³C NMR (CDCl₃) | Key shifts include carbons of the ethynyl group (~92 ppm for C-Ph, ~2 ppm for C-I) and aromatic carbons. | PubChem[1] |
| Mass Spec (GC-MS) | Molecular ion (M⁺) peak at m/z = 228. | PubChem[1] |
Synthesis of this compound
The most reliable and widely used method for synthesizing this compound is the direct iodination of its terminal alkyne precursor, phenylacetylene. Several protocols exist, varying in the choice of base and iodine source, which allows for optimization based on substrate tolerance and desired scale.[4]
2.1. Synthesis via Lithium Acetylide Intermediate (The Stang/Williamson Protocol)
This classic, high-yield method involves the deprotonation of phenylacetylene with a strong organolithium base, followed by quenching the resulting lithium acetylide with elemental iodine.
Causality and Experimental Rationale:
-
Base Selection: n-Butyllithium (n-BuLi) is used due to its high basicity, which ensures rapid and quantitative deprotonation of the weakly acidic terminal alkyne (pKa ≈ 25).
-
Temperature Control: The reaction is initiated at -78 °C (dry ice/acetone bath). This is critical to prevent side reactions, such as the attack of n-BuLi on the aromatic ring or oligomerization of the acetylide.
-
Iodine Source: Elemental iodine (I₂) is a soft electrophile that reacts cleanly and efficiently with the soft nucleophilic acetylide anion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is inert to the strong base and effectively solvates the organometallic intermediates.
Detailed Experimental Protocol: [5]
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add a solution of phenylacetylene (1.02 g, 10 mmol, 1.0 equiv.) in 10 mL of anhydrous THF.
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol, 1.05 equiv.) dropwise via syringe over 10 minutes. Stir the resulting yellow solution for 1 hour at -78 °C.
-
Iodination: In a separate flask, prepare a solution of iodine (2.67 g, 10.5 mmol, 1.05 equiv.) in 10 mL of anhydrous THF. Add this iodine solution quickly to the lithium acetylide solution at -78 °C. The mixture will turn light brown.
-
Warm-up and Quench: Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with n-hexane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification by column chromatography (silica gel, hexanes) or distillation affords pure this compound.
2.2. Alternative and Milder Synthetic Protocols
For substrates sensitive to strong organolithium bases, milder conditions have been developed. These methods often offer greater functional group tolerance.
-
NIS/Catalytic Silver(I): Using N-Iodosuccinimide (NIS) as the iodine source with a catalytic amount of a silver salt (e.g., AgNO₃) and a mild base allows for iodination without cryogenic temperatures. The silver salt is thought to activate the alkyne towards electrophilic attack.[4]
-
Hypervalent Iodine Reagents: A combination of potassium iodide (KI), copper(I) iodide (CuI) as a catalyst, and a hypervalent iodine oxidant like (diacetoxyiodo)benzene provides an efficient route under mild conditions.[6]
Caption: General workflow for the synthesis of this compound.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from the C(sp)-I bond, which can participate in a variety of powerful C-C bond-forming reactions, and its ability to act as a halogen bond donor.
3.1. Cadiot-Chodkiewicz Coupling
This is a cornerstone reaction for this compound, involving the copper-catalyzed cross-coupling between a 1-haloalkyne (the electrophile) and a terminal alkyne (the nucleophile) to form an unsymmetrical 1,3-diyne.[7][8]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This species then undergoes a coupling reaction with the 1-iodoalkyne. The presence of a base, typically an amine, is crucial.[9]
Model Experimental Protocol:
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (228 mg, 1.0 mmol, 1.0 equiv.), copper(I) iodide (10 mg, 0.05 mmol, 5 mol%), and an amine base such as diethylamine (2 mL) in a suitable solvent like THF (10 mL).
-
Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane, 118 mg, 1.2 mmol, 1.2 equiv.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting unsymmetrical diyne by column chromatography.
Caption: The Cadiot-Chodkiewicz cross-coupling reaction.
3.2. Sonogashira Coupling (as a Precursor Strategy)
While this compound itself is the product of alkyne iodination, it's crucial to understand its relationship to the Sonogashira coupling. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[10] The synthesis of this compound is often a prelude to a subsequent Cadiot-Chodkiewicz coupling. If the desired product contains a Aryl-C≡C-Aryl' motif, a one-step Sonogashira coupling between phenylacetylene and an iodoaryl (Aryl'-I) is the more direct route. The choice between these two powerful reactions is a key strategic decision in synthesis design.
3.3. Glaser-Hay Homocoupling (of the Phenylacetylene Precursor)
The Glaser-Hay reaction is the copper-catalyzed oxidative homocoupling of a terminal alkyne to yield a symmetrical 1,3-diyne.[11] When synthesizing this compound from phenylacetylene, the formation of the Glaser-Hay byproduct, 1,4-diphenylbuta-1,3-diyne, is a potential side reaction if oxygen is not rigorously excluded. This underscores the importance of maintaining an inert atmosphere during the synthesis. The reaction is typically performed with a CuCl/TMEDA (N,N,N′,N′-tetramethylethylenediamine) catalyst system under an oxygen or air atmosphere.[12][13]
3.4. Halogen Bonding
Beyond covalent bond formation, this compound is a potent halogen bond (XB) donor. The iodine atom on the sp-hybridized carbon possesses a significant region of positive electrostatic potential (a σ-hole), allowing it to act as a Lewis acid and form strong, directional non-covalent interactions with Lewis bases (XB acceptors) like pyridines or carbonyls.[1][14]
Significance and Energetics:
-
Strength: The binding free enthalpies (ΔG) for this compound with various donors can range from -1.1 to -2.4 kcal/mol, which is comparable to some hydrogen bonds.[14]
-
Tunability: The strength of the halogen bond can be tuned by modifying the substituents on the phenyl ring, following a linear free-energy relationship with the Hammett parameter (σ_para).[1]
-
Applications: This property is increasingly exploited in crystal engineering, supramolecular chemistry, and the design of liquid crystalline materials.[15][16][17]
Applications in Drug Discovery and Materials Science
The alkyne moiety is a critical functional group in medicinal chemistry, valued for its linear, rigid geometry and its ability to participate in bioorthogonal "click" reactions.[18] this compound serves as a key precursor for introducing the versatile phenylalkyne scaffold into complex molecules.
Strategic Role in Synthesis: The true value of this compound in drug discovery lies in its role as a linchpin reagent. The reactions described in Section 3, particularly the Cadiot-Chodkiewicz coupling, allow medicinal chemists to rapidly assemble complex, conjugated systems from simpler fragments. This strategy is central to library synthesis and lead optimization, where generating structural diversity is paramount. For example, coupling a fragment containing a pharmacophore (as a terminal alkyne) with this compound can introduce a phenyl group that can probe hydrophobic pockets in a protein active site.
Example Application: Synthesis of Poly-Aromatic Scaffolds The Sonogashira and Cadiot-Chodkiewicz reactions are frequently employed in the total synthesis of natural products with anti-cancer or anti-viral properties. For instance, the synthesis of benzindenoazepine alkaloids like bulgaramine has utilized Sonogashira coupling to install an aryl-alkyne bond, a transformation for which this compound and its derivatives are ideal partners.[19]
Caption: Synthetic utility of this compound as a key intermediate.
Safety and Handling
This compound requires careful handling due to its potential health effects.
-
GHS Hazard Statements: H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere, preferably refrigerated, to prevent degradation.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its robust synthesis and well-defined reactivity, especially in Cadiot-Chodkiewicz couplings, provide a reliable pathway to unsymmetrical diynes. Furthermore, its capacity for strong halogen bonding opens avenues in supramolecular chemistry and materials design. For scientists in drug discovery and organic synthesis, mastering the application of this compound is a key step toward the efficient and elegant construction of complex, high-value molecules.
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Stability and decomposition of (Iodoethynyl)benzene
An In-depth Technical Guide to the Stability and Decomposition of (Iodoethynyl)benzene
Executive Summary
This compound, also known as 1-Iodo-2-phenylacetylene, is a highly valuable reagent in organic synthesis, prized for its utility in Sonogashira couplings, cycloaddition reactions, and as a precursor for complex molecular architectures. Its unique reactivity, stemming from the polarized iodo-alkynyl moiety, makes it a powerful tool for drug development professionals and researchers. However, this same reactivity profile presents significant challenges regarding its stability and handling. This guide provides a comprehensive overview of the intrinsic and extrinsic factors governing the stability of this compound, details its decomposition pathways, and offers field-proven protocols for its safe synthesis, handling, storage, and disposal. By understanding the causality behind its instability, researchers can mitigate risks and effectively harness the synthetic potential of this versatile compound.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is an aromatic haloalkyne characterized by a phenyl group attached to an iodine-substituted ethynyl group.[1] The direct attachment of the highly polarizable iodine atom to the sp-hybridized carbon results in a unique electronic distribution, rendering the molecule susceptible to both nucleophilic attack and radical-mediated processes.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅I | [1] |
| Molecular Weight | 228.03 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Boiling Point | 233.5 °C at 760 mmHg | [3] |
| Density | 1.8 g/cm³ | [3] |
| Flash Point | 107.8 °C | [3] |
| CAS Number | 932-88-7 | [1][3] |
| Solubility | Soluble in common organic solvents | Inferred from general haloalkane properties[2] |
| Storage Temperature | Recommended ≤ -20°C | [4] |
Significance in Synthetic Chemistry
Haloalkynes are powerful and versatile building blocks in organic synthesis due to their unique reactivity.[5] this compound, in particular, serves as a key intermediate for:
-
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed reactions like the Sonogashira coupling, enabling the formation of C(sp)-C(sp²) bonds to construct complex conjugated systems.
-
Halogen Bonding: The electrophilic region on the iodine atom (σ-hole) allows it to act as a potent halogen bond donor, a principle increasingly used in crystal engineering and supramolecular chemistry.[6][7][8]
-
Cycloadditions: It participates in various cycloaddition reactions to form diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Synthesis and Purification
The preparation of this compound requires careful control of reaction conditions to prevent decomposition and side-product formation. The most common laboratory-scale synthesis involves the iodination of a phenylacetylide anion.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general methodology for haloalkyne synthesis.[5]
Step 1: Generation of Phenylacetylide
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add phenylacetylene (1.0 eq) to the cooled solvent.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting milky white suspension at -78 °C for 1 hour.
Step 2: Iodination
-
In a separate flask, dissolve iodine (I₂) (1.1 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the lithium phenylacetylide suspension at -78 °C. The reaction is typically instantaneous, marked by the discharge of the iodine color.
-
Allow the reaction mixture to stir for an additional 1-2 hours at -78 °C.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo at low temperature (<30 °C) to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes), to afford pure this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Lithium acetylides are extremely strong bases and are readily protonated by water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the acetylide and ensure high yields.
-
Low Temperature (-78 °C): The deprotonation of phenylacetylene is highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions, and minimize the decomposition of the thermally sensitive product.
-
Choice of Base: Strong bases like n-BuLi are required to fully deprotonate the terminal alkyne. Weaker bases would result in an unfavorable equilibrium and incomplete reaction.
-
Iodine as Electrophile: Molecular iodine serves as the electrophilic halogen source, reacting readily with the nucleophilic acetylide anion.
-
Low-Temperature Purification: this compound is prone to thermal decomposition. All purification steps, especially solvent removal, should be conducted at reduced pressure and low temperatures to preserve the integrity of the compound.
Assessment of Chemical Stability
The stability of this compound is governed by both its inherent molecular structure and its susceptibility to external stimuli.
Intrinsic Molecular Factors
The primary driver of this compound's reactivity is the Carbon-Iodine (C-I) bond . Among the haloalkanes, the C-I bond possesses the lowest bond enthalpy (C-F > C-Cl > C-Br > C-I), making it the most labile.[9] This weak bond is susceptible to homolytic cleavage upon input of energy (heat or light), initiating decomposition. Furthermore, the significant difference in electronegativity between the sp-hybridized carbon and the iodine atom creates a polar bond, rendering the carbon atom electrophilic and prone to nucleophilic attack.[2]
External Factors Influencing Stability
-
Thermal Stress: Heating is the most significant risk factor. Analogous compounds like iodobenzene are known to decompose, sometimes explosively, when heated to high temperatures (e.g., above 200 °C).[10] Even moderate heating can accelerate decomposition, leading to discoloration and polymerization.[11]
-
Photostability: Exposure to light, particularly UV radiation, can provide the activation energy necessary to cleave the weak C-I bond, initiating radical-mediated decomposition. Related aryl iodides are known to discolor upon exposure to light, indicating photochemical degradation.[11][12]
-
Atmospheric Sensitivity: While stable for short periods in air, prolonged exposure can lead to degradation.[7] The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition and reactions with atmospheric moisture.
-
Incompatibilities: As a reactive electrophile, this compound is incompatible with strong nucleophiles, bases, and certain metals, which can trigger rapid and potentially hazardous reactions.
Decomposition Pathways and Mechanisms
Understanding the decomposition mechanisms is crucial for developing safe handling procedures. The primary pathways are thermal and photolytic, both of which likely proceed via radical intermediates.
Postulated Thermal Decomposition Mechanism
The thermal decomposition is likely initiated by the homolytic cleavage of the weakest bond in the molecule: the C-I bond.
-
Initiation: Upon heating, the C-I bond breaks, generating a phenylethynyl radical and an iodine radical.
-
Propagation/Polymerization: The highly reactive phenylethynyl radical can attack an intact molecule of this compound, leading to the formation of poly-ynes and other complex oligomeric structures. This polymerization is often observed as the formation of an insoluble, dark-colored tar.
-
Termination: Radicals can combine to form stable, non-radical products, such as diphenylbutadiyne (from the coupling of two phenylethynyl radicals) or molecular iodine (from the coupling of two iodine radicals).
Caption: Postulated thermal decomposition pathway for this compound.
Safe Handling, Storage, and Deactivation
Strict adherence to safety protocols is paramount when working with this compound.
Recommended Storage Conditions
-
Temperature: Store in a freezer at or below -20 °C to minimize thermal degradation.[4]
-
Light: Keep in an amber or opaque vial, or store the vial in a light-excluding secondary container to prevent photodecomposition.[11][12]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation. Containers should be securely sealed.[11]
-
Location: Store in a cool, dry, well-ventilated area designated for reactive chemicals, away from heat sources and incompatible materials.[13]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently.[14]
-
Eye Protection: Wear chemical safety goggles and a face shield.[14]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Workflow for Safe Handling and Deactivation
The following workflow outlines the critical steps for safely handling the compound and neutralizing waste.
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An In-depth Technical Guide to the Synthesis of Iodoalkynes
Abstract
Iodoalkynes are invaluable synthetic intermediates in modern organic chemistry, finding extensive application in pharmaceuticals, materials science, and agrochemicals.[1] Their unique reactivity, stemming from the polarized carbon-iodine bond and the adjacent alkyne moiety, allows for a diverse range of chemical transformations, most notably in cross-coupling reactions such as the Sonogashira coupling.[2][3][4][5] This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of iodoalkynes, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present comparative data to inform the selection of the most appropriate synthetic strategy.
Introduction: The Strategic Importance of Iodoalkynes
The alkynyl group is a critical functional group in organic chemistry, present in numerous natural products and pharmaceuticals, including contraceptives, and agents for treating Parkinson's disease, HIV, and fungal infections.[6] The incorporation of an alkyne can enhance metabolic stability and improve physicochemical properties.[6] Among functionalized alkynes, 1-iodoalkynes stand out as particularly reactive and versatile building blocks.[7] They are key precursors for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed coupling reactions.[7]
The development of efficient and selective methods for the synthesis of iodoalkynes is therefore a topic of significant interest. Traditional methods often involved the iodination of metal acetylides, which could be cumbersome and require harsh reaction conditions.[1] Modern synthetic chemistry has ushered in a variety of milder and more functional-group-tolerant approaches. This guide will explore the most prominent of these methodologies.
Electrophilic Iodination of Terminal Alkynes
The direct iodination of terminal alkynes is one of the most straightforward and widely employed methods for synthesizing iodoalkynes.[8] This approach relies on the reaction of the weakly acidic terminal alkyne proton with an electrophilic iodine source, often in the presence of a base.
Mechanism of Electrophilic Iodination
The generally accepted mechanism for the electrophilic iodination of a terminal alkyne involves the initial deprotonation of the alkyne by a base to form a metal acetylide in situ. This acetylide then acts as a nucleophile, attacking the electrophilic iodine source to yield the corresponding iodoalkyne.
Alternatively, in the absence of a strong base, the alkyne's π-bond can act as a nucleophile, attacking the electrophilic iodine source to form a bridged iodonium ion intermediate.[9][10] Subsequent attack by a nucleophile or deprotonation leads to the final product.[9][10]
Caption: General mechanisms for the synthesis of iodoalkynes.
Common Reagents and Protocols
A variety of iodine sources and reaction conditions have been developed for the electrophilic iodination of terminal alkynes. The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction scale.
This classical method involves the use of elemental iodine in the presence of a base such as an amine, carbonate, or hydroxide.
Experimental Protocol: Synthesis of 1-Iodo-4-phenylbut-1-yne using I₂ and K₂CO₃
-
To a solution of 4-phenylbut-1-yne (1.0 mmol) in methanol (5 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of iodine (I₂, 1.2 mmol) in methanol (5 mL) dropwise over 15 minutes.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent that offers advantages in terms of handling and selectivity.[7] Reactions with NIS can be performed under neutral or mildly acidic or basic conditions.[7] Acetic acid has been shown to activate NIS for the efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions.[11] Weak inorganic bases like K₂CO₃ and organic bases like 4-dimethylaminopyridine (DMAP) have also been successfully employed as catalysts with NIS, providing excellent yields for a variety of substrates.[7] Furthermore, γ-Al₂O₃ has been utilized as an inexpensive and reusable catalyst for the NIS-mediated iodination of terminal alkynes, demonstrating good functional group tolerance and high chemoselectivity.[8][12][13]
Experimental Protocol: Synthesis of 1-Iodo-1-octyne using NIS and AgNO₃
-
To a solution of 1-octyne (1.0 mmol) in acetone (10 mL), add N-iodosuccinimide (NIS, 1.1 mmol).
-
Add a catalytic amount of silver nitrate (AgNO₃, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the precipitated silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired iodoalkyne.
| Reagent System | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| I₂ | K₂CO₃ | Methanol | Room Temp. | 85-95 | [7] |
| NIS | AgNO₃ | Acetone | Room Temp. | 90-98 | [7] |
| NIS | K₂CO₃/DMAP | Various | Room Temp. | up to 99 | [7] |
| NIS | γ-Al₂O₃ | CH₃CN | 80 | up to 99 | [8][12] |
| NIS | Acetic Acid | CH₃CN | Room Temp. | Very Good | [11] |
Table 1: Comparison of common electrophilic iodination methods.
Copper-Catalyzed Iodination of Terminal Alkynes
Copper catalysis provides a mild and efficient alternative for the synthesis of iodoalkynes, often proceeding under conditions that are tolerant of a wide array of functional groups.
Mechanistic Considerations
The mechanism of copper-catalyzed iodination is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidative addition with an iodine source, followed by reductive elimination to yield the iodoalkyne and regenerate the copper(I) catalyst.
Caption: Catalytic cycle for copper-catalyzed iodination of terminal alkynes.
Representative Protocols
Various copper sources and iodine reagents can be employed in these reactions. A notable example is the use of potassium iodide (KI) and copper(II) sulfate (CuSO₄).[14]
Experimental Protocol: Copper-Catalyzed Synthesis of 1-Iodo-2-phenylethyne
-
In a reaction vessel, dissolve phenylacetylene (1.0 mmol) in a mixture of acetonitrile (5 mL) and acetate buffer (pH 5, 5 mL).
-
Add potassium iodide (KI, 1.2 mmol) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
This method has been successfully applied to the iodination of a complex peptide, highlighting its potential for biological applications and radio-iodination.[14]
Synthesis Using Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering unique reactivity profiles.[11][15][16][17] In the context of iodoalkyne synthesis, they provide an alternative to traditional electrophilic iodination methods.[11]
Advantages and Mechanism
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), can mediate oxidative iodinations.[11] These reactions often proceed under mild conditions and exhibit high chemoselectivity, allowing for the mono-, di-, or tri-iodination of alkynes by carefully choosing the reaction conditions.[11] The mechanism generally involves the in situ generation of an electrophilic iodine species from an iodide source, which is facilitated by the hypervalent iodine reagent.
A Practical Protocol
A common protocol involves the use of (diacetoxyiodo)benzene in the presence of potassium iodide and a copper(I) catalyst.[11]
Experimental Protocol: Synthesis of an Iodoalkyne using a Hypervalent Iodine Reagent
-
To a stirred solution of the terminal alkyne (1.0 mmol) in acetonitrile (5 mL), add (diacetoxyiodo)benzene (1.1 mmol), potassium iodide (1.2 mmol), and copper(I) iodide (0.05 mmol).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Reagent System | Key Features | Yield Range (%) | Reference |
| (Diacetoxyiodo)benzene, KI, CuI | Mild conditions, good to excellent yields | 80-95 | [11] |
| Various Hypervalent Iodine Reagents | Chemoselective mono-, di-, and tri-iodination | Varies | [11] |
Table 2: Selected examples of hypervalent iodine-mediated iodoalkyne synthesis.
Safety Considerations
While the synthesis of iodoalkynes is a common laboratory practice, it is crucial to adhere to proper safety protocols.
-
Iodine and Iodine-Containing Reagents: Elemental iodine is corrosive and can cause severe burns.[18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[18][19][20] In case of skin contact, the affected area should be washed immediately with copious amounts of water.[18][19]
-
N-Iodosuccinimide (NIS): NIS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Copper Salts: Copper salts can be toxic if ingested. Avoid creating dust and ensure good ventilation.
-
Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. Always work in a fume hood and away from ignition sources.
-
Iodoalkynes: The final products, iodoalkynes, can be unstable, particularly those with low molecular weight. They may be sensitive to heat, light, and shock. It is advisable to store them in a cool, dark place and use them promptly after synthesis.[21] For radio-iodination procedures, strict adherence to radiation safety protocols is mandatory, including proper shielding, monitoring, and waste disposal.[22]
Conclusion
The synthesis of iodoalkynes is a well-established field with a diverse array of reliable methodologies. The choice of a particular synthetic route will depend on factors such as the nature of the starting alkyne, the desired scale of the reaction, and the available laboratory infrastructure. The methods outlined in this guide, from classical electrophilic iodination to modern copper-catalyzed and hypervalent iodine-mediated reactions, provide a robust toolkit for any chemist engaged in the synthesis of these valuable intermediates. As research in this area continues, we can anticipate the development of even more efficient, selective, and sustainable methods for the preparation of iodoalkynes, further expanding their utility in the synthesis of complex molecules for a wide range of applications.
References
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Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]
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- Yao, M., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al₂O₃ mediated reaction of terminal alkynes and N-iodosuccinimide. Green Chemistry, 22(3), 833-837.
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Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]
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- Ferris, T., et al. (2019). Iodination of terminal alkynes using KI/CuSO₄ – A facile method with potential for radio-iodination. Tetrahedron Letters, 60(15), 936-939.
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Biswas, T. (2022, May 16). MC-224: About Iodination of cyclic Alkyne. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Novel and Efficient Synthesis of 1-Iodoalkynes. Retrieved from [Link]
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PubMed. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
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Macmillan Group. (2003, July 30). The Chemistry of Hypervalent Iodine. Retrieved from [Link]
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ACS Publications. (n.d.). Electrophilic additions of positive iodine to alkynes through an iodonium mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Safety Data Sheet. (n.d.). SDS- Iodine Solution. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Alkynes. Drug Discovery with Privileged Building Blocks. Retrieved from [Link]
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Quora. (2024, June 17). What safety precautions should be taken when using iodine? Retrieved from [Link]
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YouTube. (2022, November 13). Retrosynthesis with Hypervalent Iodine. Retrieved from [Link]
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ResearchGate. (2019, February 14). Iodination of Terminal Alkynes Using KI/CuSO4 – A Facile Method with Potential for Radio-iodination. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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ResearchGate. (n.d.). Alkynylation with Hypervalent Iodine Reagents. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: (Iodoethynyl)benzene in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Iodoethynyl)benzene serves as a important building block in the synthesis of conjugated polymers, a class of materials with significant applications in optoelectronics, sensing, and bioimaging.[1] This document provides a detailed guide for researchers on the utilization of this compound in the creation of these advanced materials. We will delve into the underlying chemical principles, provide step-by-step protocols for key polymerization reactions, and offer insights into the characterization of the resulting polymers. The focus is on providing a practical and scientifically rigorous resource to facilitate the successful synthesis and application of novel conjugated polymers.
Introduction: The Significance of this compound
Conjugated polymers, characterized by their alternating single and multiple bonds, exhibit unique electronic and optical properties. Poly(phenylene ethynylene)s (PPEs), a prominent class of conjugated polymers, are synthesized from monomers like this compound.[2] The rigid rod-like structure of PPEs, a consequence of the linear acetylene units, contributes to their exceptional thermal stability and desirable mechanical properties.[3]
This compound, with its reactive iodo and ethynyl functional groups, is a versatile monomer for several powerful carbon-carbon bond-forming reactions. These reactions, including the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, enable the precise construction of well-defined polymer backbones.[4][5][6] The ability to tailor the polymer structure through the choice of co-monomers and reaction conditions allows for the fine-tuning of their electronic and physical properties for specific applications.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₅I |
| Molecular Weight | 228.03 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Data sourced from PubChem CID 99382.[7]
Core Polymerization Methodologies
The synthesis of conjugated polymers from this compound primarily relies on transition-metal-catalyzed cross-coupling reactions. Understanding the mechanisms and experimental nuances of these reactions is crucial for successful polymer synthesis.
Sonogashira Coupling: A Workhorse Reaction
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] In the context of polymer synthesis, this reaction is used to couple this compound with a variety of dihaloaromatic or diethynyl aromatic comonomers.
Causality in Experimental Design: The choice of a palladium catalyst and a copper(I) co-catalyst is central to the Sonogashira reaction.[6] The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne. The amine base is essential for the deprotonation of the alkyne and for scavenging the hydrogen halide byproduct.
Caption: Sonogashira Polymerization Workflow.
Glaser Coupling: Homocoupling for Diyne Linkages
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[4][8] This reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant.[4] While traditionally used for small molecule synthesis, it can be adapted for polymerization, particularly in the synthesis of polymers with repeating diyne units. The Hay coupling, a modification using a soluble copper-TMEDA complex, offers greater versatility in solvent choice.[9]
Causality in Experimental Design: The copper(I) catalyst is the key player, forming a copper acetylide intermediate that undergoes oxidative dimerization. The oxidant, typically oxygen from the air, is required to regenerate the active copper(I) species. The choice of base is critical for deprotonating the terminal alkyne.
Caption: Simplified Glaser Coupling Mechanism.
Cadiot-Chodkiewicz Coupling: Heterocoupling for Asymmetric Diynes
The Cadiot-Chodkiewicz coupling reaction is a powerful method for the synthesis of unsymmetrical diynes by coupling a 1-haloalkyne with a terminal alkyne.[5][10] This copper-catalyzed reaction offers high selectivity and yields under mild conditions.[10] In polymer synthesis, it allows for the creation of alternating copolymers with precisely controlled structures.
Causality in Experimental Design: The use of a 1-haloalkyne, such as this compound, and a terminal alkyne as the two different coupling partners is the defining feature of this reaction. The copper(I) catalyst is essential for the cross-coupling to occur, and a base is required to facilitate the reaction.
Experimental Protocols
Safety Precaution: this compound and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14] Consult the Safety Data Sheet (SDS) for all chemicals before use.[11][12][13][14] Benzene and its derivatives are flammable and may cause cancer; handle with extreme care.[15]
Protocol: Sonogashira Polymerization of this compound and a Diiodoarene
This protocol describes a general procedure for the synthesis of a poly(phenylene ethynylene) derivative.
Materials:
-
This compound (1.0 eq)
-
1,4-Diiodobenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound, 1,4-diiodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.[16]
Expected Outcome: A pale-yellow solid polymer. The molecular weight and yield will depend on the specific reaction conditions and purity of the monomers.
Protocol: Glaser-Hay Homocoupling Polymerization of a Diethynyl Aromatic Monomer
This protocol outlines the synthesis of a polymer containing diyne linkages.
Materials:
-
1,4-Diethynylbenzene (1.0 eq)
-
Copper(I) chloride (CuCl) (0.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 eq)
-
Pyridine (anhydrous)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 1,4-diethynylbenzene in anhydrous pyridine.
-
In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in a small amount of pyridine.
-
Add the catalyst solution to the monomer solution.
-
Bubble air through the reaction mixture while stirring vigorously at room temperature for 12 hours.
-
The formation of a precipitate indicates polymer formation.
-
Pour the reaction mixture into methanol to precipitate the polymer completely.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
Expected Outcome: A solid polymer, the color of which may vary depending on the conjugation length.
Characterization of Conjugated Polymers
The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure and monomer incorporation.[17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer backbone, such as the C≡C triple bond.[18] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[17] |
| UV-Visible Spectroscopy | Investigates the electronic absorption properties of the conjugated polymer, providing information about the bandgap. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[19] |
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of conjugated polymers. Through well-established coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz reactions, a wide array of polymers with tailored properties can be prepared. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting field of conjugated polymer synthesis and to develop novel materials for a range of advanced applications.
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Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
-
Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. ACS Publications. [Link]
-
Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. ResearchGate. [Link]
-
Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). PubMed Central. [Link]
-
Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. [Link]
-
Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. ResearchGate. [Link]
-
Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. [Link]
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Halogen Bonding of this compound Derivatives in Solution. ACS Publications. [Link]
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Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics. [Link]
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This compound. PubChem. [Link]
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A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. ResearchGate. [Link]
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Reactivity, Stability and Structure of Benzene. KPU Pressbooks. [Link]
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New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST. [Link]
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Limitations of conjugated polymers as emitters in triplet–triplet annihilation upconversion. Materials Advances (RSC Publishing). [Link]
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Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. ResearchGate. [Link]
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Experimental procedure for the synthesis of 1,3,5-tris(iodoethynyl)benzene
Introduction
1,3,5-Tris(iodoethynyl)benzene is a highly functionalized, star-shaped molecule that serves as a versatile building block in the fields of materials science, supramolecular chemistry, and organic electronics. Its rigid, planar core and three reactive iodoalkynyl arms make it an ideal precursor for the synthesis of complex two- and three-dimensional structures, including covalent organic frameworks (COFs), porous organic polymers, and dendrimers.[1] The iodo-substituents are excellent leaving groups in various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, allowing for the precise construction of extended π-conjugated systems with tailored electronic and optical properties. This application note provides a detailed experimental procedure for the synthesis of 1,3,5-tristhis compound, starting from the readily accessible 1,3,5-tribromobenzene.
Overall Synthetic Scheme
The synthesis of 1,3,5-tristhis compound is a multi-step process that begins with the Sonogashira cross-coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene to form a protected intermediate, 1,3,5-tris((trimethylsilyl)ethynyl)benzene. This is followed by the deprotection of the silyl groups to yield the key intermediate, 1,3,5-triethynylbenzene. Finally, 1,3,5-triethynylbenzene is subjected to an iodination reaction to afford the desired product, 1,3,5-tristhis compound.
Caption: Overall synthetic workflow for 1,3,5-tristhis compound.
Part 1: Synthesis of 1,3,5-Triethynylbenzene
This two-step procedure details the synthesis of the key precursor, 1,3,5-triethynylbenzene, from 1,3,5-tribromobenzene.
Step 1.1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene
This step involves a Sonogashira cross-coupling reaction to introduce the protected alkyne moieties.
Materials and Equipment:
-
1,3,5-Tribromobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Hexane
-
Schlenk flask and line
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (0.953 mmol) in anhydrous and degassed triethylamine (20 mL).[2]
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.028 mmol) and copper(I) iodide (0.032 mmol).[2]
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add trimethylsilylacetylene (7.2 mmol) to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 24 hours.[2]
-
After cooling to room temperature, filter the mixture to remove the solid precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a pale-yellow solid.[2]
Characterization of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene:
-
¹H NMR (400 MHz, CDCl₃): δ 7.49 (s, 3H), 0.24 (s, 27H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 135.2, 122.9, 103.6, 96.0, -0.3.[2]
Step 1.2: Synthesis of 1,3,5-Triethynylbenzene
This step involves the deprotection of the silyl groups to yield the terminal alkyne.
Materials and Equipment:
-
1,3,5-Tris((trimethylsilyl)ethynyl)benzene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl), 1 N
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene (0.687 mmol) in anhydrous THF (2.5 mL).[2]
-
Add a solution of anhydrous potassium hydroxide (6.14 mmol) in methanol (2.5 mL).[2]
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure.
-
To the residue, add 1 N hydrochloric acid (8.3 mL) and extract with dichloromethane (3 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1,3,5-triethynylbenzene as a white solid.[2]
Characterization of 1,3,5-Triethynylbenzene:
-
¹H NMR (400 MHz, CDCl₃): δ 7.57 (s, 3H), 3.11 (s, 3H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 135.6, 123.0, 81.6, 78.7.[2]
Part 2: Synthesis of 1,3,5-Tristhis compound
This final step involves the iodination of the terminal alkynes. Based on established procedures for similar compounds, a copper-catalyzed reaction with an electrophilic iodine source is employed. N-Iodosuccinimide (NIS) is a suitable and readily available iodinating agent for this transformation.
Materials and Equipment:
-
1,3,5-Triethynylbenzene
-
N-Iodosuccinimide (NIS)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-triethynylbenzene in anhydrous tetrahydrofuran at room temperature.
-
To this solution, add a catalytic amount of copper(I) iodide.
-
In a separate flask, prepare a solution of N-iodosuccinimide (a slight excess, e.g., 3.3 equivalents) in anhydrous tetrahydrofuran.
-
Slowly add the N-iodosuccinimide solution to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature of around 20 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
| Reagent/Parameter | Molar Ratio/Value |
| 1,3,5-Triethynylbenzene | 1.0 eq |
| N-Iodosuccinimide | ~3.3 eq |
| Copper(I) iodide | ~0.05 - 0.1 eq |
| Solvent | Anhydrous THF |
| Temperature | 20 °C |
| Reaction Time | 3-4 hours |
Characterization of 1,3,5-Tristhis compound
-
¹H NMR: A single peak in the aromatic region (likely around δ 7.6-7.8 ppm) corresponding to the three equivalent protons on the central benzene ring.
-
¹³C NMR: Signals corresponding to the aromatic carbons and the two distinct carbons of the iodoethynyl groups. Due to the high symmetry of the molecule, a limited number of signals is expected.
-
IR Spectroscopy: The characteristic C≡C stretch for a terminal alkyne (around 2100 cm⁻¹) will be absent. A weaker C≡C stretch for the internal iodoalkyne may be observed.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₂H₃I₃ (527.87 g/mol ).
Safety Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Handling:
-
N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.
-
Copper(I) iodide: Handle in an inert atmosphere as it can be sensitive to air and moisture.
-
Solvents: Tetrahydrofuran and other organic solvents are flammable and should be handled away from ignition sources.
-
-
Product Handling: Polyiodoalkynes can be unstable and may be sensitive to heat, shock, or light. It is advisable to store the final product in a cool, dark place under an inert atmosphere.
References
-
MDPI. 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of (Iodoethynyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Sonogashira coupling of (Iodoethynyl)benzene. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. This resource is structured to address the specific challenges you may encounter during your experiments, moving beyond a simple recitation of steps to explain the "why" behind each experimental choice.
Introduction to Challenges in Sonogashira Coupling of this compound
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] When employing this compound as a substrate, this reaction opens doors to the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3]
However, the unique reactivity of the iodoalkyne functionality in this compound introduces specific challenges and potential side reactions that can complicate your synthesis and reduce yields. This guide will equip you with the knowledge to anticipate, diagnose, and overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.
FAQ 1: My reaction is producing a significant amount of a dimeric byproduct of my terminal alkyne, and my starting this compound is not fully consumed. What is happening and how can I fix it?
Answer:
This is a classic case of Glaser-Hay homocoupling , a common side reaction in copper-co-catalyzed Sonogashira couplings.[4]
The Chemistry Behind the Problem:
The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, can react with your terminal alkyne in the presence of an oxidant (typically oxygen) to form a copper acetylide intermediate. This intermediate can then undergo oxidative dimerization to yield a 1,3-diyne, consuming your valuable alkyne and reducing the efficiency of the desired cross-coupling.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkyne homocoupling.
Detailed Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen: The Glaser-Hay coupling is an oxidative process. Therefore, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[4]
-
Protocol: Degas your solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Optimize Copper Co-catalyst Loading: While catalytic amounts of copper(I) are necessary for the traditional Sonogashira, excessive amounts can promote homocoupling.
-
Recommendation: Reduce the loading of your copper source (e.g., CuI) to 1-5 mol%.
-
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst entirely.[3][5]
-
Expert Insight: Copper-free Sonogashira reactions often require more active palladium catalysts and/or different ligands and bases to facilitate the direct reaction between the palladium acetylide and the aryl halide.
-
FAQ 2: I am observing a byproduct with a mass corresponding to the dimer of this compound. What is this, and how can I prevent its formation?
Answer:
You are likely observing the formation of 1,4-diphenylbuta-1,3-diyne, which results from the palladium-catalyzed homocoupling of this compound .
The Chemistry Behind the Problem:
In a side reaction pathway, the palladium(0) catalyst can undergo oxidative addition into the C-I bond of two molecules of this compound. Subsequent reductive elimination then leads to the formation of the symmetrical 1,3-diyne. This reaction can be surprisingly efficient under certain conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound homocoupling.
Detailed Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway. Since aryl iodides are generally more reactive in Sonogashira couplings, it is often possible to run the reaction at or near room temperature.[2]
-
Optimize Palladium Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can increase the likelihood of side reactions.
-
Recommendation: Typical palladium catalyst loadings for Sonogashira reactions are in the range of 0.5-2 mol%.
-
-
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling and homocoupling.
-
Expert Insight: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over the homocoupling pathway.
-
FAQ 3: My reaction is sluggish, and I'm seeing the formation of phenylacetylene in my reaction mixture. What is causing this?
Answer:
The formation of phenylacetylene suggests that deiodination of your this compound starting material is occurring. The sluggishness of the main reaction could be due to several factors, including catalyst deactivation.
The Chemistry Behind the Problem:
Under the basic conditions of the Sonogashira reaction, and in the presence of the palladium catalyst, the iodo group of this compound can be reductively cleaved and replaced with a hydrogen atom, likely from the solvent or the amine base. This generates phenylacetylene in situ. The newly formed phenylacetylene can then participate in its own Sonogashira coupling or Glaser-Hay homocoupling, leading to a complex mixture of products.
Troubleshooting Steps:
-
Choice of Base: The nature and strength of the base can influence the extent of dehalogenation.
-
Recommendation: If using a very strong base, consider switching to a milder one. For example, if using an alkoxide, try an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH). A comparative study of different bases may be necessary for your specific system.
-
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the likelihood of deiodination.
-
Recommendation: Monitor your reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. If possible, run the reaction at a lower temperature.
-
-
Catalyst and Ligand System: The choice of palladium source and ligand can also play a role.
-
Expert Insight: Some palladium-ligand combinations may be more prone to promoting reductive dehalogenation. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands might be beneficial.
-
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Key Causes | Mitigation Strategies |
| Glaser-Hay Homocoupling | Dimerization of the terminal alkyne coupling partner to form a 1,3-diyne. | Presence of copper(I) co-catalyst and an oxidant (e.g., oxygen). | - Rigorous exclusion of oxygen (inert atmosphere). - Reduce copper(I) loading. - Switch to a copper-free protocol. |
| Palladium-Catalyzed Homocoupling | Dimerization of this compound to form 1,4-diphenylbuta-1,3-diyne. | - High reaction temperature. - High palladium catalyst loading. | - Lower reaction temperature. - Optimize palladium catalyst loading. - Use appropriate ligands. |
| Deiodination | Reductive cleavage of the C-I bond of this compound to form phenylacetylene. | - Strong base. - Prolonged reaction times at high temperatures. | - Use a milder base. - Optimize reaction time and temperature. - Screen different catalyst/ligand systems. |
| "Inverse" Sonogashira | Reaction of this compound with the arene solvent or other aromatic species. | Can be promoted by certain catalysts and reaction conditions, sometimes photochemically.[4] | - Careful selection of an inert solvent. - Avoid exposure to light if not part of the intended protocol. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser-Hay homocoupling.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Amine base (e.g., diisopropylamine, i-Pr₂NH)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-70 °C) and monitor its progress.
-
Workup and purification are similar to the copper-catalyzed protocol.
Visualizing the Reaction Pathways
The following diagram illustrates the desired Sonogashira cross-coupling pathway in competition with the major side reactions.
Caption: Competing reaction pathways in the Sonogashira coupling of this compound.
References
-
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). Retrieved January 26, 2026, from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6942. [Link]
-
Dou, W., Geng, X., & Li, Y. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Communications, 58(49), 6963-6966. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Bates, C. G., Saejueng, P., & Venkataraman, D. (2004). Copper-catalyzed synthesis of 1, 3-enynes. Organic letters, 6(9), 1441-1444.
- Damle, S. V., Seomoon, D., & Lee, P. H. (2003). Palladium-Catalyzed Homocoupling Reaction of 1-Iodoalkynes: A Simple and Efficient Synthesis of Symmetrical 1,3-Diynes. The Journal of Organic Chemistry, 68(19), 7284-7286.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of (Iodoethynyl)benzene
Welcome to the technical support center for optimizing cross-coupling reactions involving (iodoethynyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common challenges and achieve optimal results.
Section 1: Understanding the Reactant: this compound
This compound is a highly reactive and valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its reactivity stems from the polarized carbon-iodine bond of the alkyne, making it an excellent electrophile in cross-coupling reactions.[1] However, this reactivity also brings challenges related to stability and handling.
Q1: My this compound reagent appears discolored. Can I still use it?
Discoloration, often a yellowish or brownish tint, can indicate decomposition. This compound can be sensitive to light, heat, and air.[2] For best results, it is recommended to use fresh or properly stored reagent. If you must use a discolored batch, consider purification by flash chromatography on silica gel using a non-polar eluent like petroleum ether or n-hexane.[3] However, be aware that impurities can negatively impact your reaction by, for example, poisoning the catalyst.
Q2: What are the best practices for handling and storing this compound?
To ensure the integrity of your this compound, adhere to the following storage and handling procedures:
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place.[2] A refrigerator or freezer is ideal. Storing under an inert atmosphere (argon or nitrogen) can further prevent degradation.
-
Handling: Handle the reagent in a well-ventilated area, such as a fume hood.[4] Avoid contact with skin and eyes.[2] Due to its potential for instability, avoid heating the compound to high temperatures; for instance, iodosobenzene, a related compound, is known to explode upon heating to 210°C.[5] While this is a different compound, it highlights the potential hazards of related organoiodine compounds.
Section 2: Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is one of the most common and powerful methods for the cross-coupling of terminal alkynes with aryl or vinyl halides. In the context of this compound, this is an "inverse" Sonogashira-type reaction where the iodoalkyne acts as the electrophile.
Frequently Asked Questions (FAQs)
Q3: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?
Low to no yield in a Sonogashira coupling can be attributed to several factors. The primary suspects are often related to the catalyst system, reaction conditions, and reagent quality.[6] A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield in Sonogashira Coupling
Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.
Q4: I am observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?
The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[6] Its formation indicates the decomposition of your palladium catalyst.
-
Causes:
-
Impurities: Trace impurities in your reagents or solvent can lead to catalyst decomposition.
-
Solvent Effects: Some solvents, anecdotally including THF, may promote the formation of palladium black.[6][7]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligands: The choice of ligand is critical for stabilizing the palladium catalyst.
-
-
Solutions:
-
Use High-Purity Reagents: Ensure your this compound, coupling partner, base, and solvent are of high purity and anhydrous.
-
Ligand Selection: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium center.[8][9] The choice and loading of the ligand can be critical.
-
Temperature Control: For highly reactive substrates like this compound, it may be possible to run the reaction at a lower temperature to minimize catalyst decomposition. The reactivity order for aryl halides is generally I > OTf > Br > Cl, with iodides often reacting at room temperature.[6]
-
Solvent Choice: Consider using solvents like DMF, acetonitrile, or amines (which can also act as the base) instead of THF if you consistently observe palladium black formation.
-
Q5: I am seeing significant amounts of a homocoupled diyne byproduct. How can I minimize this?
The formation of a diyne (from the homocoupling of your alkyne coupling partner) is a common side reaction known as Glaser coupling. This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[6]
-
Solutions:
-
Strictly Anaerobic Conditions: The most critical factor is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Copper-Free Sonogashira: In some cases, a copper-free Sonogashira protocol can be employed to eliminate Glaser coupling.[6] These reactions often require specific ligands and may need higher temperatures to proceed efficiently.
-
Optimizing Reaction Parameters
The success of a Sonogashira coupling with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Common Choices | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Catalyst loading is typically 0.5-5 mol%. Ensure the catalyst is active and from a reliable source.[8][9] |
| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts (e.g., 1-10 mol%). Use a fresh, high-purity source. |
| Ligand | PPh₃, P(t-Bu)₃, dppe, dppp, dppf | The ligand stabilizes the palladium catalyst and influences its reactivity.[9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Cs₂CO₃, K₂CO₃ | The base is crucial for neutralizing the HI generated in the catalytic cycle and for the deprotonation of the terminal alkyne. Amine bases can often serve as the solvent as well.[7][10] |
| Solvent | THF, DMF, Acetonitrile, Toluene, Amine bases | The solvent must be anhydrous and degassed. Its polarity can influence reaction rates. |
| Temperature | Room temperature to 60°C | This compound is highly reactive, so reactions can often be run at or near room temperature.[6] |
Q6: Can you provide a general, optimized protocol for a Sonogashira coupling with this compound?
While the optimal conditions will vary depending on the specific coupling partner, the following protocol provides a robust starting point.
Step-by-Step Experimental Protocol:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), copper(I) iodide (CuI, 4 mol%), and your terminal alkyne coupling partner (1.2 equivalents).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine). Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be applied.
-
Work-up: Once the reaction is complete, quench it with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 3: Alternative Cross-Coupling Strategies
While the Sonogashira coupling is prevalent, other cross-coupling reactions can also be employed with this compound.
Q7: Are there alternatives to the Sonogashira coupling for using this compound?
Yes, other palladium-catalyzed cross-coupling reactions can be adapted for use with this compound, although they are less common for this specific substrate. These include:
-
Suzuki Coupling: In principle, a Suzuki coupling could be performed with an organoboron reagent. However, the Sonogashira reaction is generally more direct for coupling with terminal alkynes.
-
Stille Coupling: This involves the coupling of an organostannane reagent with this compound. The mechanism involves transmetalation of the organostannane to the palladium center.[11]
-
Heck-type Reactions: Palladium-catalyzed Heck-type reactions have been developed for alkyl iodides, suggesting the potential for related transformations with iodoalkynes.[12]
The choice of reaction will depend on the desired final product and the functional group tolerance required.
Visualizing the Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
This guide provides a foundational understanding and practical advice for working with this compound in cross-coupling reactions. Remember that every reaction is unique, and a systematic, well-reasoned approach to optimization and troubleshooting will lead to the most successful outcomes.
References
- Halogen Bonding of this compound Derivatives in Solution.
- Halogen Bonding of this compound Derivatives in Solution.
- Photoinduced inverse Sonogashira coupling reaction.Semantic Scholar.
- Iodosobenzene.Organic Syntheses Procedure.
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
- Troubleshooting low yields in Sonogashira coupling of...Benchchem.
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- (Iodoethynyl)
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Technical Support Center: Catalyst Selection for Efficient Coupling with (Iodoethynyl)benzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (Iodoethynyl)benzene in cross-coupling reactions. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the success of your experiments. As your partner in science, we aim to explain the causality behind experimental choices, offering self-validating protocols grounded in established literature.
Introduction to Coupling Reactions with this compound
This compound is a valuable building block in organic synthesis, offering a direct route to functionalized alkynes, which are key motifs in pharmaceuticals, natural products, and advanced materials.[1] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck couplings.[2] However, its unique electronic and steric properties can present specific challenges. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting for these key transformations.
Sonogashira Coupling: A Comprehensive Guide
The Sonogashira reaction is the most direct method for forming a new carbon-carbon bond between the sp-hybridized carbon of this compound and a terminal alkyne.[1] It typically employs a palladium catalyst and a copper(I) co-catalyst.[3]
Frequently Asked Questions (FAQs) for Sonogashira Coupling
Q1: My Sonogashira reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Sonogashira couplings can stem from several factors. The primary suspects are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. Here’s a checklist to diagnose the issue:
-
Catalyst Integrity: Ensure your palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and your copper(I) iodide (CuI) co-catalyst are fresh and have been stored under inert conditions.[4] Palladium catalysts, especially Pd(0) sources, can lose activity over time.[4]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can lead to the undesirable homocoupling of your terminal alkyne (Glaser coupling).[4] It is critical to thoroughly degas your solvent and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Solvent and Base Purity: Ensure your solvent and amine base (e.g., triethylamine, diisopropylamine) are anhydrous and free of impurities. Contaminants can poison the catalyst.[4]
-
Reaction Temperature: While the high reactivity of the C-I bond in this compound often allows for room temperature reactions, some less reactive coupling partners may require gentle heating.[1] However, excessive heat can promote catalyst decomposition, often observed as the formation of palladium black.[2]
Q2: I'm observing a significant amount of a side product that appears to be the homocoupling of my terminal alkyne. How can I minimize this?
A2: The formation of a diacetylene byproduct is a classic sign of Glaser-type oxidative homocoupling, which is promoted by the copper co-catalyst in the presence of oxygen. To mitigate this:
-
Rigorous Inert Atmosphere: As mentioned above, ensure your reaction setup is completely free of oxygen. Use Schlenk line techniques for all reagent and solvent transfers.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require a higher catalyst loading or the use of specific ligands to proceed efficiently, but they completely eliminate the possibility of copper-mediated homocoupling.[5][6]
-
Amine Base: The choice of amine base can also influence the extent of homocoupling. In some cases, using a bulkier amine can disfavor the homocoupling pathway.
Q3: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
A3: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[4] This indicates that your active Pd(0) catalyst is decomposing. Here are some preventative measures:
-
Ligand Selection: The phosphine ligands coordinated to the palladium center are crucial for its stability and catalytic activity. For challenging couplings, consider using more electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), which can stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[2]
-
Solvent Choice: The solvent can significantly impact catalyst stability. While THF is commonly used, it has been anecdotally reported to sometimes promote the formation of palladium black.[7] Consider screening other solvents like DMF, acetonitrile, or toluene.[8]
-
Temperature Control: Avoid excessive heating, as this is a common cause of catalyst decomposition.[2]
Recommended Catalyst Systems for Sonogashira Coupling of this compound
| Catalyst System | Typical Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd(PPh₃)₄ / CuI | 1-5 (Pd), 2-10 (Cu) | Phenylacetylene | Triethylamine | THF or DMF | 25-50 | 85-95 |
| PdCl₂(PPh₃)₂ / CuI | 1-5 (Pd), 2-10 (Cu) | Terminal Alkynes | Diisopropylamine | Toluene | 25-60 | 80-95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 0.5-2 | Aryl & Alkyl Alkynes | K₂CO₃ | Acetonitrile | 25 | 90-98 |
This data is compiled from typical conditions reported for similar substrates and serves as a starting point for optimization.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv), followed by degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Coupling Partner: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diphenylacetylene derivative.[9]
Reaction Workflow: Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling of this compound.
Suzuki-Miyaura Coupling: Forming Biaryl Alkynes
The Suzuki-Miyaura coupling is a versatile method for creating a C(sp²)-C(sp) bond between this compound and an organoboron reagent, typically a boronic acid or ester.[10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11]
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q1: What are the best catalyst systems for the Suzuki coupling of this compound?
A1: For Suzuki couplings, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and transmetalation steps of the catalytic cycle.
-
Common Catalysts: Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings. For more challenging substrates, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃ or SPhos are often more effective.[12]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base activates the boronic acid for transmetalation.[13]
Q2: My Suzuki reaction is sluggish. How can I improve the reaction rate?
A2: Sluggish Suzuki reactions can often be accelerated by optimizing the reaction conditions:
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents. The solvent can have a significant impact on the reaction rate.[14]
-
Temperature: Increasing the reaction temperature can often improve the rate, but be mindful of potential catalyst decomposition.
-
Ligand Choice: If using an in situ generated catalyst, switching to a more electron-rich and sterically hindered ligand can enhance catalytic activity.
Recommended Catalyst Systems for Suzuki Coupling of this compound
| Catalyst System | Typical Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd(PPh₃)₄ | 1-5 | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 |
| Pd(OAc)₂ / SPhos | 1-3 | Heteroarylboronic acids | K₃PO₄ | Dioxane/H₂O | 80-100 | 90-98 |
This data is compiled from typical conditions reported for similar substrates and serves as a starting point for optimization.
Reaction Mechanism: Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Coupling: Vinylation of this compound
The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkyne.[15] This reaction is a powerful tool for constructing complex unsaturated systems.
Frequently Asked Questions (FAQs) for Heck Coupling
Q1: What are the key considerations for a successful Heck reaction with this compound?
A1: The success of a Heck reaction depends on several factors:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst. It is often used in combination with a phosphine ligand.[16]
-
Base: A mild base, such as triethylamine or potassium carbonate, is required to neutralize the HI generated during the reaction.[16]
-
Alkene Partner: The reaction works best with electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles.
Q2: I am getting a mixture of regioisomers in my Heck reaction. How can I control the regioselectivity?
A2: For neutral palladium complexes, the regioselectivity of the Heck reaction is primarily governed by sterics, with the palladium-alkyne moiety adding to the less hindered carbon of the double bond.[17] For cationic palladium complexes, electronic factors dominate, with addition occurring at the most electron-deficient carbon.[17] Careful selection of ligands and reaction conditions can influence the nature of the active catalytic species and thus control the regioselectivity.
Recommended Catalyst Systems for Heck Coupling of this compound
| Catalyst System | Typical Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd(OAc)₂ | 1-5 | Styrene | K₂CO₃ | DMF | 100-120 | 80-90 |
| Pd(OAc)₂ / PPh₃ | 1-3 | n-Butyl acrylate | Triethylamine | Acetonitrile | 80-100 | 85-95 |
This data is compiled from typical conditions reported for similar substrates and serves as a starting point for optimization.
General Troubleshooting and Best Practices
-
Reagent Purity: Trace impurities in your starting materials, solvents, or bases can have a significant impact on the outcome of your reaction by poisoning the catalyst.[18] Always use high-purity reagents and freshly distilled, anhydrous solvents.
-
Inert Gas Technique: Proper handling of air- and moisture-sensitive reagents is crucial. Familiarize yourself with Schlenk line techniques for setting up reactions under a robust inert atmosphere.
-
Systematic Optimization: When troubleshooting a difficult reaction, change one variable at a time (e.g., catalyst, ligand, solvent, base, temperature) to systematically identify the optimal conditions.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024). Retrieved from [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2022). Retrieved from [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study - Dalton Transactions (RSC Publishing). (2017). Retrieved from [Link]
-
Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. (2021). Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2019). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
(PDF) Trace Metal Impurities in Catalysis - ResearchGate. (2012). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant - PubMed. (2014). Retrieved from [Link]
-
Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Publishing. (2020). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. (2007). Retrieved from [Link]
-
Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing). (2012). Retrieved from [Link]
-
Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Novel and Efficient Synthesis of 1-Iodoalkynes - Organic Chemistry Portal. (2007). Retrieved from [Link]
-
Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry - ChemRxiv. (2022). Retrieved from [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. (n.d.). Retrieved from [Link]
-
Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry. (2020). Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved from [Link]
-
Halogen Bonding of this compound Derivatives in Solution - ResearchGate. (2014). Retrieved from [Link]
-
(Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace. (2019). Retrieved from [Link]
-
5 questions with answers in HECK REACTION | Science topic - ResearchGate. (n.d.). Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (2004). Retrieved from [Link]
-
Coupling of 1‐iodoalkyne 1 a with bromodifluorocarbonyl compounds and... - ResearchGate. (2023). Retrieved from [Link]
-
(Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace. (2019). Retrieved from [Link]
-
Structural Insights into Active Catalyst Structures and Oxidative Addition to (Biaryl)phosphine−Palladium Complexes via Density Functional Theory and Experimental Studies - ResearchGate. (2010). Retrieved from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. (2017). Retrieved from [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI. (2024). Retrieved from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021). Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (2011). Retrieved from [Link]
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Navigating the Reactive Landscape of (Iodoethynyl)benzene: A Technical Support Guide to Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for experiments involving (Iodoethynyl)benzene. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deeper understanding of the critical role solvent selection plays in directing the reactivity of this versatile building block. This resource is structured in a question-and-answer format to directly address the challenges and questions you may encounter in your work.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: Why is solvent choice so critical when working with this compound?
A1: The solvent is not merely a medium for your reaction; it is an active participant that can profoundly influence reaction rates, selectivity, and even the reaction mechanism itself. For this compound, the polarity, proticity (ability to donate a proton), and coordinating ability of the solvent can dictate the outcome of sensitive transformations like cross-coupling, nucleophilic substitution, and cycloaddition reactions. A poorly chosen solvent can lead to low yields, formation of undesired side products, and difficulty in product purification.
Q2: What are the general classifications of solvents I should consider?
A2: Solvents are broadly categorized based on their polarity and ability to donate protons. Understanding these classifications is the first step to rational solvent selection.
-
Polar Protic Solvents: These solvents, such as water and alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding and possess a significant dipole moment. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone have large dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions.
-
Nonpolar Solvents: These include hydrocarbons like toluene, benzene, and hexane. They have low dielectric constants and are poor at solvating charged species.
Q3: How does solvent polarity affect the reactivity of the carbon-iodine bond in this compound?
A3: The carbon-iodine bond in this compound is polarizable. Polar solvents can stabilize charged intermediates and transition states that may form during a reaction. For instance, in reactions that proceed through ionic intermediates, a more polar solvent can accelerate the reaction rate. Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent may be more favorable.
Section 2: Troubleshooting Common Cross-Coupling Reactions
This compound is a valuable precursor for the synthesis of unsymmetrical diynes and other conjugated systems through various cross-coupling reactions. However, achieving high yields and selectivity can be challenging. This section addresses common issues and provides solvent-based solutions.
Sonogashira Coupling: Uniting Alkynes
The Sonogashira coupling is a cornerstone reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Q4: I'm observing significant amounts of homo-coupled diyne (Glaser coupling) in my Sonogashira reaction. How can solvent choice help minimize this?
A4: Homo-coupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. While rigorous exclusion of air is crucial, solvent selection can also play a role.
-
Coordinating Solvents: Solvents like DMF and amines (which often act as both solvent and base) can coordinate to the palladium and copper catalysts, influencing their reactivity and potentially suppressing the homo-coupling pathway. However, strongly coordinating solvents like DMF have also been reported to slow down the reaction by displacing ligands from the active palladium complex.
-
Solvent Polarity: The choice between a polar solvent like DMF and a nonpolar solvent like toluene can impact the reaction outcome. In some cases, toluene has been shown to provide better yields than DMF. It is often a matter of empirical optimization for your specific substrate combination.
Q5: My Sonogashira reaction is sluggish or fails to go to completion. What solvent-related factors should I investigate?
A5: A slow or incomplete reaction can often be traced back to solubility issues or catalyst deactivation.
-
Solubility: Ensure that all your reactants, catalysts, and bases are soluble in the chosen solvent at the reaction temperature. A solvent mixture, such as THF/amine or toluene/amine, can sometimes improve solubility.
-
Catalyst Stability: The solvent can impact the stability and activity of the palladium catalyst. For instance, certain solvents might not effectively stabilize the active Pd(0) species, leading to decomposition. If you suspect catalyst deactivation, screening a different class of solvent (e.g., moving from an ether like THF to an aromatic solvent like toluene) may be beneficial.
Cadiot-Chodkiewicz Coupling: A Classic Route to Unsymmetrical Diynes
This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne.
Q6: Similar to the Sonogashira reaction, I'm struggling with homo-coupling in my Cadiot-Chodkiewicz reaction. What is the best solvent strategy to promote the desired cross-coupling?
A6: Homo-coupling is a notorious side reaction in Cadiot-Chodkiewicz couplings, arising from both the oxidative coupling of the terminal alkyne and the reductive coupling of the haloalkyne.
-
Protic Co-solvents: The use of co-solvents like methanol or ethanol is often beneficial. These solvents can improve the solubility of the reactants and the copper acetylide intermediates.
-
Amine as Solvent/Base: Often, an amine such as piperidine or n-butylamine is used in large excess, acting as both the base and a co-solvent. The amine plays a crucial role in the reaction mechanism and can help to suppress side reactions.
-
Aqueous Systems: Interestingly, using water as the reaction medium has been shown to be highly effective for achieving selective Cadiot-Chodkiewicz coupling with minimal homo-coupling. This "green" approach is an excellent option to explore.
Q7: My Cadiot-Chodkiewicz reaction gives a complex mixture of products. How can I improve the selectivity?
A7: A complex product mixture suggests that side reactions are dominating. Beyond homo-coupling, other side reactions can occur.
-
Solvent Purity: Ensure your solvent is free of impurities that could interfere with the catalytic cycle.
-
Temperature Control: These reactions are often run at or below room temperature. The solvent choice can influence heat dissipation.
-
Solvent Screening: A systematic screening of solvents, including polar protic (e.g., ethanol), polar aprotic (e.g., DMF, THF), and even aqueous systems, is the most effective way to identify the optimal conditions for your specific substrates.
Solvent Influence on Reactivity: A Comparative Overview
| Reaction Type | Preferred Solvent Characteristics | Common Solvents | Rationale & Potential Issues |
| Sonogashira Coupling | Polar aprotic, coordinating | DMF, THF, Toluene, Amines (e.g., triethylamine, diisopropylamine) | Solvates the catalyst and reactants. Strongly coordinating solvents may inhibit the reaction. |
| Cadiot-Chodkiewicz Coupling | Polar protic, coordinating | Methanol, Ethanol, Water, Amines (e.g., piperidine) | Enhances solubility and can suppress homo-coupling. The use of a large excess of amine is common. |
| Nucleophilic Substitution (at sp-carbon) | Polar aprotic | DMSO, DMF, Acetonitrile | Favors SN2-type reactions by solvating the cation of the nucleophile salt, leaving the anion more "naked" and reactive. Protic solvents can solvate and deactivate the nucleophile. |
| [3+2] Cycloaddition (with azides) | Varies depending on the substrate | Toluene, Benzene, Dichloromethane | The effect of solvent polarity is not always straightforward and can depend on the relative polarity of the reactants and the transition state. |
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 1,4-diphenylbuta-1,3-diyne.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
THF (anhydrous)
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(PPh₃)₄ (2 mol%) and CuI (1 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) to the flask.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Cadiot-Chodkiewicz Coupling of this compound with Propargyl Alcohol
Objective: To synthesize 5-phenylpenta-2,4-diyn-1-ol.
Materials:
-
This compound
-
Propargyl alcohol
-
CuCl (Copper(I) chloride)
-
Piperidine
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), propargyl alcohol (1.1 mmol), and degassed water (6 mL).
-
Add freshly degassed piperidine (5.0 mmol).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add CuCl (0.1 mmol) and stir the reaction mixture at 0 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30 minutes to a few hours).
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate).
Section 4: Visualizing Workflows and Concepts
Diagram 1: Solvent Selection Workflow for Cross-Coupling Reactions
Technical Support Center: Navigating the Stability Challenges of (Iodoethynyl)benzene Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (iodoethynyl)benzene derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure the stability, safety, and success of your experiments involving these versatile yet sensitive compounds.
Introduction: The Duality of this compound Derivatives
This compound and its derivatives are powerful building blocks in organic synthesis, particularly in cross-coupling reactions such as the Sonogashira coupling.[1][2] Their utility stems from the dual functionality of the iodoalkyne group, which allows for sequential and site-selective modifications.[1] However, the very features that make them synthetically attractive also contribute to their inherent instability. This guide will address the common stability issues encountered with these compounds, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: My this compound derivative appears to be degrading in storage, showing discoloration. What are the optimal storage conditions?
A1: this compound derivatives are known to be sensitive to heat, light, and air.[3] Discoloration (often to a yellow or brownish hue) is a common indicator of decomposition. To ensure maximum shelf-life, the following storage protocol is strongly recommended:
-
Temperature: Store at or below -20°C.[4]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial and storing it in the dark.[3][5]
-
Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and sublimation.
Q2: Are this compound derivatives shock-sensitive? Should I be concerned about explosive decomposition?
A2: Yes, haloacetylenes as a class of compounds are recognized as potentially explosive and should be handled with extreme care.[4][6] While the shock sensitivity can vary depending on the specific substituents on the benzene ring, it is prudent to treat all this compound derivatives as potentially shock-sensitive.[7][8]
-
Initiation: Explosive decomposition can be initiated by heat, impact, friction, or static discharge.[6][9]
-
Safe Handling: Always handle these compounds in small quantities. Avoid using metal spatulas; prefer plastic or Teflon-coated spatulas.[9] Use ground-glass joints with caution, as friction can be an ignition source.[9] It is also advisable to work behind a blast shield, especially when handling the neat compound or during purification.
Reaction Troubleshooting
Q3: I am observing significant formation of a byproduct with a mass corresponding to a dimer of my starting alkyne in my Sonogashira reaction. What is happening and how can I prevent it?
A3: This is a classic case of Glaser coupling, an oxidative homocoupling of terminal alkynes to form 1,3-diynes.[10][11][12] This side reaction is catalyzed by the copper(I) co-catalyst used in traditional Sonogashira protocols and is promoted by the presence of oxygen.[11]
Strategies to Prevent Glaser Coupling:
| Strategy | Mechanism of Action | Key Considerations |
| Strict Exclusion of Oxygen | Glaser coupling is an oxidative process. Removing oxygen from the reaction mixture is crucial. | Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Copper-Free Sonogashira Conditions | Eliminates the primary catalyst for the homocoupling side reaction. | Several copper-free protocols have been developed and are highly effective.[2][13][14] These often require specific palladium catalysts and reaction conditions. |
| Use of a Reducing Agent | Agents like tin(II) 2-ethylhexanoate or sodium L-ascorbate can help maintain the copper in its +1 oxidation state, suppressing the oxidative dimerization.[15] | The choice of reducing agent must be compatible with other reagents in the reaction. |
| Low-Temperature Workup | Cooling the reaction mixture before exposure to air can significantly reduce post-reaction dimerization.[15] | This is particularly important during the workup and purification stages. |
Q4: My reaction is not proceeding to completion, and I am recovering a significant amount of my starting this compound derivative. What could be the issue?
A4: Incomplete conversion in reactions involving this compound derivatives can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst may be deactivating. Ensure you are using a high-quality catalyst and that the reaction conditions are not promoting its decomposition.
-
Purity of Reagents: Impurities in your this compound starting material or other reagents can interfere with the reaction. It is crucial to use highly pure starting materials.
-
Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. However, with thermally sensitive compounds, simply increasing the temperature can lead to decomposition. A careful optimization of reaction time and temperature is necessary.
In-Depth Troubleshooting Guides
Issue 1: Thermal Decomposition During Synthesis or Reaction
Symptoms:
-
Darkening of the reaction mixture (brown to black).
-
Formation of insoluble black solids.
-
Low or no yield of the desired product, with complex mixtures observed by TLC or NMR.
Root Cause Analysis and Solutions:
The C-I bond in iodoalkynes is relatively weak, and the molecule can undergo thermal decomposition. The phenylacetylene framework itself can polymerize under thermal stress.
Caption: Troubleshooting Workflow for Thermal Instability.
Issue 2: Photolytic Decomposition
Symptoms:
-
Development of color in the pure compound or in solution upon exposure to light.
-
Appearance of new spots on TLC after a sample has been left on the benchtop.
Root Cause Analysis and Solutions:
The energy from UV or even high-intensity visible light can be sufficient to induce homolytic cleavage of the C-I bond, leading to radical-mediated decomposition and polymerization. [16] Preventative Measures:
-
Work in a darkened fume hood: Use aluminum foil to shield reaction vessels from ambient light.
-
Use amber glassware: For both reactions and storage, amber glass provides protection from a significant portion of the UV-visible spectrum.
-
Prompt purification and storage: After synthesis, purify the compound promptly and store it under the recommended conditions (see FAQ A1).
Experimental Protocols
Protocol 1: Low-Temperature Column Chromatography for Purification of Thermally Labile this compound Derivatives
This protocol is designed to minimize thermal stress on the compound during purification.
Materials:
-
Jacketed chromatography column
-
Recirculating chiller
-
Silica gel (appropriate for flash chromatography)
-
Dry, degassed solvents (e.g., hexanes, ethyl acetate)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Column Preparation:
-
Connect the jacketed column to the recirculating chiller and set the temperature to 0-5°C. Allow the column to cool for at least 30 minutes.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Under a gentle stream of inert gas, pour the slurry into the cooled column.
-
Pack the column using a positive pressure of inert gas, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent under reduced pressure at low temperature.
-
Carefully add the dry-loaded sample to the top of the column under a flow of inert gas.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity of the eluent as required.
-
Maintain a positive pressure of inert gas throughout the chromatography.
-
Collect fractions in tubes that have been pre-flushed with inert gas.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator with the water bath at room temperature or below.
-
For highly sensitive compounds, consider removing the final traces of solvent under high vacuum without heating.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol minimizes the risk of Glaser homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Triethylamine (Et₃N), freshly distilled and degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under argon, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the degassed triethylamine.
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne to the reaction mixture at room temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the progress by TLC or GC-MS.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by low-temperature column chromatography (Protocol 1).
-
Waste Disposal and Decontamination
Handling of this compound Waste:
Due to their potential for explosive decomposition and the presence of iodine, waste streams containing this compound derivatives must be handled with care.
Decontamination and Neutralization:
-
Quenching Reactive Species: Small amounts of residual this compound in reaction flasks can be quenched by carefully adding a solution of sodium thiosulfate in a suitable solvent to reduce the C-I bond. This should be done in a fume hood and behind a blast shield.
-
Neutralization of Acidic/Basic Waste: Aqueous waste from workups should be neutralized to a pH between 5 and 9 before disposal. [17]3. Segregation of Waste:
-
Solid Waste: Contaminated silica gel, filter paper, and gloves should be collected in a designated, sealed container for hazardous solid waste.
-
Liquid Waste: Halogenated organic waste should be collected separately from non-halogenated waste.
-
Final Disposal: All waste containing this compound derivatives should be disposed of through your institution's hazardous waste management program. [10]Clearly label the waste containers with the full chemical names of the contents.
References
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-
PubMed. (2014, August 19). Haloalkynes: a powerful and versatile building block in organic synthesis. Retrieved from [Link]
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PubMed. (n.d.). Reaction of phenyl radicals with acetylene: quantum chemical investigation of the mechanism and master equation analysis of the kinetics. Retrieved from [Link]
-
PubMed. (2012, February 23). Theoretical shock sensitivity index for explosives. Retrieved from [Link]
-
Oxford Academic. (n.d.). Low-Temperature, Normal-Phase HPLC for Separation of Thermally Labile Species. Journal of Chromatographic Science. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]
-
ResearchGate. (2026, August 6). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). 1 Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]
-
ResearchGate. (2026, August 6). Theoretical Shock Sensitivity Index for Explosives | Request PDF. Retrieved from [Link]
-
LCGC International. (2024, May 9). Low Phase Ratio Stationary Phase Column Technology for the Characterization of Highly Volatile and Reactive Compounds by Gas-Liquid Chromatography. Retrieved from [Link]
-
BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
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Taylor & Francis eBooks. (1984). Low-Temperature High-Performance Liquid Chromatography for Separation of Thermally Labile Species. In Advances in Chromatography. CRC Press. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 18). Isomer-dependent catalytic pyrolysis mechanism of the lignin model compounds catechol, resorcinol and hydroquinone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill. Retrieved from [Link]
-
MDPI. (2023, January 18). Control of Explosive Chemical Reactions by Optical Excitations: Defect-Induced Decomposition of Trinitrotoluene at Metal Oxide Surfaces. Retrieved from [Link]
-
ResearchGate. (2026, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Study of the neutralization process of organoaluminum compounds. 417, 02007. [Link]
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Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022, August 29). SOP: Explosive Compounds. Retrieved from [Link]
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
-
PubMed. (2018, August 13). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Retrieved from [Link]
-
Missouri State University. (2023, February 7). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Regioselectivity of Additions to Substituted (Iodoethynyl)benzenes for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of molecular architecture is paramount. For researchers and professionals in drug development, the ability to predictably functionalize molecular scaffolds is a cornerstone of creating novel therapeutics. Substituted (iodoethynyl)benzenes represent a versatile class of building blocks, offering a unique platform for the introduction of diverse functionalities through addition reactions across the carbon-carbon triple bond. However, the regiochemical outcome of these additions is a critical consideration that dictates the final structure and, consequently, the biological activity of the resulting molecules.
This guide provides an in-depth technical comparison of the regioselectivity of addition reactions to substituted (iodoethynyl)benzenes. Moving beyond a simple recitation of rules, we will delve into the underlying mechanistic principles, supported by experimental data, to equip you with the predictive power necessary for rational molecular design.
The Duality of the (Iodoethynyl)benzene System: A Tug-of-War of Electronic Effects
The regioselectivity of electrophilic additions to the asymmetrical triple bond of (iodoethynyl)benzenes is governed by a delicate interplay of electronic and steric factors. Two key intermediates are conceivable upon protonation or interaction with an electrophile: a vinyl cation with the positive charge at the carbon bearing the substituted phenyl group (α-carbon) or at the carbon bearing the iodo group (β-carbon).
The stability of these vinyl cations is the primary determinant of the reaction pathway. The substituted phenyl group can stabilize an adjacent positive charge through resonance, a phenomenon particularly pronounced when the substituent is electron-donating. Conversely, the iodo group, being electronegative, exerts an electron-withdrawing inductive effect, which would destabilize a positive charge on the adjacent carbon. However, the iodine atom also possesses lone pairs of electrons that can participate in resonance stabilization of an adjacent carbocation. This duality of the iodo group's electronic character adds a layer of complexity to predicting the regiochemical outcome.
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} caption { label = "Figure 1: General scheme of addition reactions to substituted (iodoethynyl)benzenes leading to two possible regioisomers." fontsize = 10 fontname = "Arial" } end_dot
Comparative Analysis of Addition Reactions: Hydrohalogenation vs. Hydration
To validate the regioselectivity, we will compare two fundamental and synthetically valuable addition reactions: hydrohalogenation (with HCl and HBr) and acid-catalyzed hydration. The electronic nature of the substituent on the phenyl ring is expected to be a key modulator of the regiochemical outcome.
Hydrohalogenation: A Case Study in Carbocation Stability
The addition of hydrogen halides (HX) to alkynes is a classic example of an electrophilic addition reaction that typically proceeds through a vinyl cation intermediate, following Markovnikov's rule.[1][2] This rule predicts that the proton will add to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of (iodoethynyl)benzenes, this translates to the proton adding to the iodine-bearing carbon, with the halide then attacking the benzylic carbocation.
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} caption { label = "Figure 2: Mechanistic pathways for the hydrohalogenation of substituted (iodoethynyl)benzenes." fontsize = 10 fontname = "Arial" } end_dot
Experimental Validation:
Conversely, for substrates with electron-withdrawing groups (EWGs) like a nitro group (-NO₂), the benzylic carbocation is destabilized. In such cases, the reaction may proceed more slowly, and the regioselectivity might be less pronounced. However, the alternative of forming a positive charge on the carbon atom attached to the electronegative iodine is generally considered less favorable.
A study on the hydrobromination of 1-phenylprop-1-yne, a related arylalkyne, revealed that the regioselectivity can be influenced by the concentration of the bromide ion.[3] At low bromide concentrations, the reaction proceeds through a vinyl cation, leading to the Markovnikov product. However, at higher bromide concentrations, a termolecular mechanism (AdE3) can compete, leading to the anti-Markovnikov product. This highlights that reaction conditions can be a critical factor in controlling regioselectivity.
| Substituent (p-Ar) | Reagent | Expected Major Product | Rationale |
| -OCH₃ (EDG) | HCl/HBr | Markovnikov | Strong resonance stabilization of the benzylic carbocation. |
| -CH₃ (EDG) | HCl/HBr | Markovnikov | Inductive and hyperconjugative stabilization of the benzylic carbocation. |
| -H | HCl/HBr | Markovnikov | Phenyl group provides resonance stabilization. |
| -Cl (EWG) | HCl/HBr | Markovnikov | Inductive withdrawal is outweighed by resonance stabilization from the phenyl ring. |
| -NO₂ (EWG) | HCl/HBr | Markovnikov (likely) | Significant deactivation of the benzylic position, but the alternative is still less favorable. |
Table 1: Predicted Regioselectivity of Hydrohalogenation of para-Substituted (Iodoethynyl)benzenes.
Experimental Protocol: General Procedure for the Hydrochlorination of a Substituted this compound
-
Preparation of the Reagent: A saturated solution of hydrogen chloride gas in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared by bubbling dry HCl gas through the solvent at 0 °C.
-
Reaction Setup: The substituted this compound (1.0 eq.) is dissolved in the same anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: The HCl solution is added dropwise to the stirred solution of the alkyne at 0 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, dilute aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The regioisomeric ratio is determined by ¹H NMR spectroscopy by integrating the signals of the vinylic protons of the two isomers. The structures of the regioisomers can be unequivocally assigned using 2D NMR techniques such as HSQC and HMBC, and by comparison to literature data for similar vinyl iodides.[4][5]
Acid-Catalyzed Hydration: Formation of α-Iodoketones and Their Regioisomers
The acid-catalyzed hydration of alkynes also typically follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone.[6] For substituted (iodoethynyl)benzenes, this would be expected to yield an α-iodo-α'-aryl-substituted ketone.
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} caption { label = "Figure 3: Mechanism of acid-catalyzed hydration of a substituted this compound." fontsize = 10 fontname = "Arial" } end_dot
Alternative Catalytic Approaches:
It is important to note that the regioselectivity of alkyne hydration can be highly dependent on the catalyst employed. For instance, gold-catalyzed hydration of 1-iodoalkynes has been reported to yield α-iodomethyl ketones.[7] This suggests that the gold catalyst activates the alkyne in a manner that favors the formation of the Markovnikov product.
| Substituent (p-Ar) | Reagent | Expected Major Product | Rationale |
| -OCH₃ (EDG) | H₂O, H₂SO₄ | Markovnikov (α-Iodoketone) | Enhanced stabilization of the benzylic carbocation. |
| -CH₃ (EDG) | H₂O, H₂SO₄ | Markovnikov (α-Iodoketone) | Stabilization of the benzylic carbocation. |
| -H | H₂O, H₂SO₄ | Markovnikov (α-Iodoketone) | Resonance stabilization from the phenyl ring. |
| -Cl (EWG) | H₂O, H₂SO₄ | Markovnikov (α-Iodoketone) | The directing effect of the phenyl ring is expected to dominate. |
| -NO₂ (EWG) | H₂O, H₂SO₄ | Markovnikov (likely, but slower) | Strong deactivation may lead to lower yields or require harsher conditions. |
Table 2: Predicted Regioselectivity of Acid-Catalyzed Hydration of para-Substituted (Iodoethynyl)benzenes.
Experimental Protocol: General Procedure for the Acid-Catalyzed Hydration of a Substituted this compound
-
Reaction Setup: The substituted this compound (1.0 eq.) is dissolved in a suitable solvent such as methanol or aqueous acetone.
-
Catalyst Addition: A catalytic amount of a strong acid, typically concentrated sulfuric acid (e.g., 5-10 mol%), is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Outlook
The regioselectivity of electrophilic additions to substituted (iodoethynyl)benzenes is primarily dictated by the stability of the resulting vinyl cation intermediate. In general, these reactions are expected to follow Markovnikov's rule, leading to the formation of products where the incoming nucleophile is attached to the carbon atom bearing the substituted phenyl group. This preference is driven by the ability of the aromatic ring to stabilize the adjacent positive charge through resonance.
Electron-donating groups on the phenyl ring are predicted to enhance this regioselectivity and increase the reaction rate, while electron-withdrawing groups may lead to slower reactions and potentially lower selectivity. It is crucial for researchers to recognize that reaction conditions, such as reagent concentration and the choice of catalyst, can significantly influence the regiochemical outcome.
While this guide provides a robust theoretical framework based on established mechanistic principles, there is a clear need for systematic experimental studies on the addition reactions of a diverse range of substituted (iodoethynyl)benzenes. Such studies would provide invaluable quantitative data to refine our predictive models and unlock the full synthetic potential of this versatile class of compounds in the pursuit of novel molecular entities for drug discovery and development.
References
-
Markovnikov, V. V. Sur les lois qui régissent les réactions d'addition directe. Compt. Rend. Acad. Sci.1870 , 70, 331-334. [Link]
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Leah4sci. (2019, October 17). Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions [Video]. YouTube. [Link]
-
Your O-Chem Tutor. (2022, January 3). Markovnikov and Anti Markovnikov Addition to Alkenes Explained [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
-
The Organic Chemistry Tutor. (2019, July 18). Markovnikov vs. Anti-Markovnikov Reactions [Video]. YouTube. [Link]
-
García, J. I., et al. (2011). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Organic Letters, 13(23), 6244–6247. [Link]
-
Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution. [Link]
-
Moorhoff, C. M., & Paquette, L. A. (2019). Iodine-mediated hydration of alkynes on keto-functionalized scaffolds: mechanistic insight and the regiospecific hydration of internal alkynes. Beilstein Journal of Organic Chemistry, 15, 2736–2744. [Link]
-
Rand, A. W., Chen, M., & Montgomery, J. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science, 13(35), 10566–10573. [Link]
-
Doc Brown's Chemistry. on the 1H NMR spectrum of 1-iodo-2-methylpropane. [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.8: General Mechanism for Electrophilic Substitution Reactions of Benzene. [Link]
-
Gockel, S. N., & Hashmi, A. S. K. (2014). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications, 50(56), 7473–7483. [Link]
-
Olofsson, B., & Somfai, P. (2018). Explaining Regiodivergent Vinylations with Vinylbenziodoxolones. Chemistry – A European Journal, 24(57), 15216–15224. [Link]
-
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A Comparative Guide to the Reactivity of (Iodoethynyl)benzene and Iodoalkanes
For researchers and professionals in drug development and synthetic chemistry, the choice of an organoiodide building block is a critical decision that dictates reaction pathways and synthetic strategy. This guide provides an in-depth comparison of the reactivity profiles of two distinct classes of iodo-compounds: (iodoethynyl)benzene, an sp-hybridized iodoalkyne, and iodoalkanes, their sp³-hybridized counterparts. We will explore the fundamental structural and electronic differences that govern their reactivity and provide experimental frameworks to validate these principles in a laboratory setting.
The Decisive Factor: Hybridization and Bond Strength
The reactivity of an organoiodide is fundamentally dictated by the nature of the carbon-iodine (C-I) bond. The key difference between this compound and an iodoalkane lies in the hybridization of the carbon atom bonded to the iodine.
-
Iodoalkanes: The carbon atom is sp³-hybridized , with 25% s-character. The C-I bond is relatively long and weak, making the iodide a good leaving group.
-
This compound: The carbon atom is sp-hybridized , with 50% s-character. Electrons in s-orbitals are held more closely to the nucleus than electrons in p-orbitals.[1] Consequently, the increased s-character of an sp-hybridized carbon makes it more electronegative and results in a shorter, stronger, and more stable C-I bond compared to its sp³ counterpart.[1][2]
This difference in bond strength is the primary determinant of the divergent reactivity pathways these two molecules undertake.
Quantitative Data: Bond Dissociation Energies (BDEs)
While specific BDE values for this compound are not readily tabulated, the principle that bond strength increases with s-character is well-established.[1][2] We can compare the BDE of a typical iodoalkane with other carbon-halogen bonds to illustrate the trend.
| Bond Type | Hybridization | Average Bond Energy (kJ/mol) | Implication for Reactivity |
| C(sp³)—I | sp³ | ~228[3] | Weakest C-X bond; highly susceptible to cleavage.[3][4] |
| C(sp³)—Br | sp³ | ~290[3] | Stronger than C-I. |
| C(sp³)—Cl | sp³ | ~346[3] | Significantly stronger than C-I. |
| C(sp)—I | sp | Estimated > 270 | Stronger bond resists nucleophilic attack but is ideal for oxidative addition in catalysis. |
Table 1: Comparison of Carbon-Halogen Bond Energies.
Comparative Reactivity in Key Transformations
The structural differences outlined above lead to a near-orthogonal reactivity between these two classes of compounds.
A. Nucleophilic Substitution: The Domain of Iodoalkanes
Nucleophilic substitution reactions, both SN1 and SN2, rely on the cleavage of the carbon-leaving group bond. The relatively weak C-I bond in iodoalkanes makes them exceptionally reactive substrates in this class of reactions.[3][5] The iodide anion is an excellent leaving group, further accelerating the reaction. Consequently, iodoalkanes react faster than bromoalkanes and chloroalkanes in nucleophilic substitutions.[3][6]
Conversely, this compound is highly unreactive towards nucleophilic substitution. The strong C(sp)-I bond resists cleavage, and a backside attack (required for an SN2 mechanism) is sterically hindered by the phenyl ring and electronically repelled by the alkyne's π-electron system.
This protocol provides a clear, qualitative measure of C-I bond lability via nucleophilic substitution.
Objective: To visually compare the rate of iodide precipitation upon hydrolysis of an iodoalkane and this compound.
Methodology:
-
Preparation: Prepare two test tubes. To Test Tube A, add 1 mL of ethanol and 2 drops of 1-iodobutane. To Test Tube B, add 1 mL of ethanol and an equimolar amount of this compound.
-
Reagent Addition: Prepare a third test tube containing 2 mL of 0.1 M aqueous silver nitrate (AgNO₃).
-
Initiation: Simultaneously add 1 mL of the AgNO₃ solution to both Test Tube A and Test Tube B. Start a timer immediately.
-
Observation: Vigorously shake both tubes and observe the formation of a precipitate (silver iodide, AgI). Record the time taken for a visible precipitate to form in each tube.
Expected Outcome:
-
Test Tube A (1-Iodobutane): A dense, yellow precipitate of AgI will form almost instantaneously or within a few seconds. This indicates rapid cleavage of the C(sp³)-I bond.[6]
-
Test Tube B (this compound): No precipitate will form, even after an extended period at room temperature. This demonstrates the inertness of the C(sp)-I bond to nucleophilic attack under these conditions.
B. Palladium-Catalyzed Cross-Coupling: The Forte of this compound
Transition-metal-catalyzed reactions, particularly Sonogashira coupling, are the quintessential application for iodoalkynes.[7] The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[7] The mechanism proceeds via a catalytic cycle where the key initiating step is the oxidative addition of the organoiodide to a Pd(0) complex.
This compound and other sp²- or sp-hybridized iodides are excellent substrates because the oxidative addition step is highly favorable. In contrast, traditional Sonogashira conditions are generally ineffective for unactivated iodoalkanes.[8] This is because the oxidative addition of the C(sp³)-I bond to palladium is often slow and plagued by side reactions like β-hydride elimination. While recent advancements have enabled the coupling of unactivated alkyl halides, these require specialized catalytic systems.[8][9]
Objective: To demonstrate the efficacy of this compound as a substrate in a standard Sonogashira cross-coupling reaction.
Methodology (under inert atmosphere):
-
Catalyst Preparation: To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and 5 mL of a degassed solvent such as triethylamine or a mixture of THF/diisopropylamine.
-
Substrate Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1,4-diphenylbuta-1,3-diyne.
Expected Outcome:
-
The reaction with this compound will proceed smoothly at room temperature, typically reaching completion within a few hours, affording the coupled product in high yield.[10]
-
If an iodoalkane like 1-iodobutane were substituted under these exact conditions, no significant amount of the corresponding coupled product would be formed.
Summary and Conclusion
The reactivity of this compound and iodoalkanes is a textbook example of structure-function relationships in organic chemistry. Their distinct behaviors are not arbitrary but are a direct consequence of the hybridization of the iodine-bearing carbon.
| Feature | Iodoalkanes (e.g., 1-Iodobutane) | This compound |
| C-I Bond Hybridization | C(sp³)-I | C(sp)-I |
| Relative C-I Bond Strength | Weaker | Stronger |
| Primary Reactivity Mode | Nucleophilic Substitution (SN1/SN2) | Palladium-Catalyzed Cross-Coupling |
| Reactivity with AgNO₃(aq) | Rapid precipitation of AgI | Inert |
| Reactivity in Sonogashira | Generally unreactive (requires special catalysts) | Highly reactive |
For the synthetic chemist, the choice is clear:
-
For reactions requiring a robust iodide leaving group, such as in the synthesis of alcohols, amines, or nitriles via substitution, iodoalkanes are the superior choice.[6][11]
-
For constructing complex architectures involving C-C bond formation, particularly the introduction of aryl-alkynyl motifs, This compound is the indispensable building block.[7][12]
Understanding these fundamental principles allows for the rational design of synthetic routes, saving valuable time and resources in the lab while maximizing the potential for successful molecular construction.
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A Comparative Analysis of Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions: (Iodoethynyl)benzene vs. Other Aryl Halides
For researchers, scientists, and professionals in drug development, the efficiency and cleanliness of a chemical reaction are paramount. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination, are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate—iodide, bromide, or chloride—profoundly influences not only the reaction rate but also the profile of byproducts, which can complicate purification and impact overall yield. This guide provides an in-depth analysis of the byproducts observed in reactions involving the highly reactive (iodoethynyl)benzene compared to other aryl halides, supported by experimental data and mechanistic insights.
The Unique Reactivity of this compound
This compound stands out as a particularly reactive substrate in cross-coupling reactions. The carbon-iodine bond is the weakest among the halogens, facilitating a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This enhanced reactivity, however, can be a double-edged sword, leading to a different distribution and quantity of byproducts compared to its bromide and chloride analogs.
Sonogashira Coupling: A Focus on Homocoupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of substituted alkynes.[1] A prevalent and often troublesome side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser or Hay coupling, which leads to the formation of a diyne.[3][4] This side reaction is typically promoted by the copper(I) cocatalyst in the presence of an oxidant, such as oxygen.[3]
Comparative Byproduct Analysis in Sonogashira Coupling
While direct quantitative comparisons for this compound are scarce in the literature, we can infer its behavior from studies comparing iodobenzene and bromobenzene. The higher reactivity of aryl iodides generally leads to a faster consumption of the starting material, which can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
| Aryl Halide | Desired Product Yield (%) | Homocoupling Byproduct Yield (%) | Key Observations |
| Iodobenzene | High | Generally lower | The fast oxidative addition of iodobenzene can lead to a rapid catalytic cycle, potentially outcompeting the slower Glaser coupling pathway. However, under non-inert conditions, the homocoupling can still be significant.[3] |
| Bromobenzene | Moderate to High | Can be significant | The slower oxidative addition of bromobenzene can allow for a higher concentration of the copper acetylide intermediate to build up, which can then undergo homocoupling, especially if oxygen is not rigorously excluded.[5][6][7] |
| Chlorobenzene | Low to Moderate | Variable | The even slower reactivity of chlorobenzene often requires more forcing conditions (higher temperatures, stronger bases, more specialized ligands), which can also promote side reactions.[5] |
Causality Behind Byproduct Formation: The propensity for homocoupling is a delicate balance between the rate of the palladium-catalyzed cross-coupling cycle and the copper-mediated Glaser coupling. With highly reactive aryl iodides like this compound, the palladium cycle can proceed so rapidly that the concentration of the copper acetylide intermediate available for homocoupling is minimized. Conversely, with less reactive aryl bromides and chlorides, the slower oxidative addition step can create a bottleneck, allowing the copper acetylide to dimerize.
To mitigate homocoupling, especially when using aryl iodides, it is crucial to maintain strictly anaerobic conditions.[3][8] Alternatively, copper-free Sonogashira protocols have been developed to eliminate this side reaction, though they may require different ligands and reaction conditions to achieve comparable efficiency.[9]
Figure 1: Competing pathways in Sonogashira coupling leading to the desired product and the homocoupled diyne byproduct.
Suzuki-Miyaura Coupling: The Challenge of Dehalogenation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. A common byproduct in this reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[10][11]
Comparative Byproduct Analysis in Suzuki-Miyaura Coupling
| Aryl Halide | Desired Product Yield (%) | Hydrodehalogenation Byproduct Yield (%) | Key Observations |
| Iodopyrazole | Lower | Higher | The weaker C-I bond is more susceptible to cleavage by various pathways that can lead to protonation.[11] |
| Bromopyrazole | Higher | Lower | The stronger C-Br bond is more resistant to side reactions leading to dehalogenation.[11] |
| Chloropyrazole | Higher | Lower | Similar to bromopyrazoles, the C-Cl bond is less prone to dehalogenation under typical Suzuki conditions.[11] |
Causality Behind Byproduct Formation: Hydrodehalogenation can occur through several mechanistic pathways. One possibility involves the reaction of the palladium-hydride species, formed from β-hydride elimination or reaction with a hydrogen source in the reaction mixture, with the aryl halide. The higher reactivity of aryl iodides makes them more susceptible to these competing pathways.
Buchwald-Hartwig Amination: Reduction and Dimerization
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. Key side reactions include the hydrodehalogenation of the aryl halide and the formation of catalytically inactive palladium-dimer complexes.[10][12]
Comparative Byproduct Analysis in Buchwald-Hartwig Amination
Studies have shown that aryl iodides can be less efficient substrates than aryl bromides in Buchwald-Hartwig amination.[13] This is somewhat counterintuitive given the high reactivity of the C-I bond.
Causality Behind Byproduct Formation: The lower efficiency with aryl iodides can be attributed to the formation of stable, off-cycle palladium-iodide bridged dimers, which are less reactive towards the amine.[13] Furthermore, the iodide anion generated as a byproduct can act as an inhibitor to the catalyst.[9] While hydrodehalogenation is a potential side reaction for all aryl halides, the formation of these inactive palladium species is a more pronounced issue with aryl iodides.[12]
Experimental Protocols
To provide a practical context, here are representative, detailed experimental protocols for a Sonogashira coupling and a method for minimizing homocoupling.
Protocol 1: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., 2.0 mmol of triethylamine or diisopropylamine).
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 2: A typical experimental workflow for a Sonogashira coupling reaction.
Protocol 2: Minimizing Homocoupling in Sonogashira Reactions
This method, adapted from the literature, utilizes a reducing atmosphere to suppress the oxidative homocoupling.[3]
-
Degassing: Thoroughly degas all solvents and liquid reagents by bubbling a stream of an inert gas (argon or nitrogen) through them for at least 30 minutes. For an added measure of reduction, a gas mixture containing a small percentage of hydrogen (e.g., 5% H₂ in N₂) can be used, taking appropriate safety precautions.[3]
-
Reaction Atmosphere: Maintain a positive pressure of the inert or reducing gas mixture throughout the reaction.
-
Slow Addition: In some cases, the slow addition of the terminal alkyne to the reaction mixture using a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider using a copper-free Sonogashira protocol, which may involve different palladium catalysts, ligands, and bases.[9]
Conclusion
The choice of aryl halide in palladium-catalyzed cross-coupling reactions has a significant impact on the byproduct profile. While this compound and other aryl iodides are highly reactive and often lead to high yields of the desired product under mild conditions, they can also be more prone to certain side reactions.
-
In Sonogashira coupling , the high reactivity of aryl iodides can suppress alkyne homocoupling by promoting a rapid cross-coupling catalytic cycle, but strict anaerobic conditions are still essential.
-
In Suzuki-Miyaura coupling , aryl iodides may be more susceptible to hydrodehalogenation compared to their bromo and chloro counterparts.
-
In Buchwald-Hartwig amination , aryl iodides can lead to the formation of inactive catalyst dimers, which can lower the overall reaction efficiency.
A thorough understanding of these competing reaction pathways is crucial for optimizing reaction conditions to maximize the yield of the desired product and simplify purification. By carefully selecting the catalyst system, reaction conditions, and purification strategy, researchers can harness the high reactivity of substrates like this compound while minimizing the formation of unwanted byproducts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (Iodoethynyl)benzene
For researchers at the forefront of pharmaceutical development and organic synthesis, the ability to handle reactive intermediates with confidence is paramount. (Iodoethynyl)benzene, a versatile building block in organic chemistry, requires a nuanced understanding of its potential hazards to ensure safe and effective use in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this energetic compound.
Hazard Assessment: Understanding the Reactivity of this compound
GHS Classification: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as:
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
The primary hazards are associated with the iodoalkyne functional group and the benzene ring. Iodoalkynes are recognized as reactive intermediates in organic synthesis.[1][3] The presence of the carbon-carbon triple bond introduces a degree of unsaturation and potential for energetic decomposition, a characteristic of many acetylenic compounds. Furthermore, iodine-containing compounds can be incompatible with a range of substances, in some cases forming shock-sensitive mixtures.[4]
| Hazard Category | Description | Primary Contributor |
| Acute Toxicity (Inhalation) | Harmful if vapors or aerosols are inhaled. | Iodinated aromatic system |
| Eye Irritation | Can cause significant and potentially damaging eye irritation upon contact. | Iodinated aromatic system |
| Reactivity | Potential for energetic decomposition. Iodoalkynes are reactive intermediates. | Iodoalkyne group |
| Flammability | Likely combustible, similar to iodobenzene which has a flash point of 74°C.[5] | Benzene ring |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the known and potential hazards of this compound, a robust personal protective equipment (PPE) strategy is non-negotiable. The selection of PPE should not only provide a barrier but also be appropriate for the specific tasks being performed.[6]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times when handling the liquid. These provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is mandatory when there is a risk of splashing, such as during transfers of larger quantities or when conducting reactions under pressure or at elevated temperatures.[7]
-
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are a suitable choice for incidental contact.[7] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.
-
Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection, particularly during dispensing and cleanup operations.
-
-
Respiratory Protection:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator with an organic vapor cartridge is required.
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical to mitigating risks. The following workflow is designed to provide a clear, step-by-step process for safe laboratory operations.
Step-by-Step Methodology:
-
Preparation:
-
Don Appropriate PPE: Before any work begins, don all required PPE as outlined in the section above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. The work area should be clean and free of clutter. Remove any incompatible materials, such as strong oxidizing agents or finely powdered metals.[4][5]
-
Assemble and Inspect Glassware: All glassware should be meticulously inspected for cracks or defects. For reactions under pressure or at elevated temperatures, consider wrapping glassware with tape to contain potential projectiles in case of an explosion.
-
-
Handling:
-
Storage: this compound should be stored in a cool, dry, well-ventilated area, away from light and sources of ignition.[5][8]
-
Dispensing: When dispensing, use a syringe or cannula to transfer the liquid. Avoid pouring, which can increase the risk of splashing and vapor release.
-
Reaction: When using this compound in a reaction, add it slowly to the reaction mixture, especially if the reaction is exothermic. Maintain a safe distance and use a blast shield if there is any concern about the reaction's stability.
-
-
Cleanup and Disposal:
-
Decontamination: In the event of a small spill within the fume hood, absorb the liquid with an inert material such as vermiculite or sand.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department. For routine cleaning of glassware, rinse with a suitable solvent (e.g., acetone) in the fume hood, followed by washing with soap and water.
-
Waste Disposal: All waste containing this compound, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste.[8] Place it in a clearly labeled, sealed container. Never dispose of this chemical down the drain. For larger quantities, incineration in a permitted hazardous waste facility is the recommended disposal method.[10]
-
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about cultivating a deep-seated culture of safety. By understanding the chemical's inherent properties and potential reactivity, researchers can make informed decisions that protect themselves, their colleagues, and their work. This proactive approach to safety is the cornerstone of innovative and responsible science.
References
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Carl Roth. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020, May 12). Safety Data Sheet: Iodosobenzene, 95%. Retrieved from [Link]
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University of Washington. (n.d.). STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99382, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]
- Zhang, W., et al. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Organic Letters, 20(15), 4566-4570.
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Wikipedia. (2023, November 13). Shock sensitivity. Retrieved from [Link]
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DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
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Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
- Yan, J., Li, J., & Cheng, D. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444.
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Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. Retrieved from [Link]
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Pacific Scientific Energetic Materials Company. (n.d.). Energetics. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, April 12). Halogenation of Alkynes. Retrieved from [Link]
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Defence Science and Technology Organisation. (1987). Mechanism of and Particle Size Effects on Shock Sensitivity of Heterogeneous Pressed Explosives. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Predicting the impact sensitivity of a polymorphic high explosive: the curious case of FOX-7.
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The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
- American Chemical Society. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ACS Energy Letters, 4(10), 2545-2551.
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New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8419–8431.
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Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. Retrieved from [Link]
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Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]
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ResearchGate. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. Retrieved from [Link]
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Khan Academy. (2023, May 10). Hydrohalogenation of alkynes- Part 2. Retrieved from [Link]
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Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
